1-Ethyl-3-methyl-piperazine dihydrochloride
Description
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Properties
IUPAC Name |
1-ethyl-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXZFBVEYXZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methyl-piperazine dihydrochloride
This guide offers a detailed examination of the chemical and physical properties of 1-Ethyl-3-methyl-piperazine dihydrochloride, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's characteristics is paramount for its effective application, from reaction design to formulation.
The piperazine core is a well-established "privileged scaffold" in drug discovery, prized for its synthetic versatility and favorable physicochemical properties that can enhance aqueous solubility, bioavailability, and target affinity.[1][2] The addition of ethyl and methyl groups, and its formulation as a dihydrochloride salt, further refines these properties for specific applications.
Molecular Structure and Core Identifiers
1-Ethyl-3-methyl-piperazine dihydrochloride is the salt form of the parent base, 1-Ethyl-3-methyl-piperazine. The dihydrochloride form enhances stability and aqueous solubility, making it more suitable for various laboratory and pharmaceutical applications.
The structure features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. An ethyl group is attached to the nitrogen at position 1, and a methyl group is at position 3. The presence of the methyl group at the 3-position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈Cl₂N₂ | Computed |
| Molecular Weight | 197.14 g/mol | Computed |
| Canonical SMILES | CCN1CC(CNC1)C.Cl.Cl | PubChem |
| InChI Key | N/A for Dihydrochloride | N/A |
| CAS Number | Not explicitly found | N/A |
| PubChem CID | 2734715 (for 1-Methylpiperazine dihydrochloride) | [3] |
Note: Specific data for the 1-Ethyl-3-methyl derivative is sparse; some data is inferred from closely related structures like 1-Methylpiperazine dihydrochloride. Researchers should verify properties experimentally.
Physicochemical Properties
The physicochemical properties of piperazine derivatives are critical for predicting their behavior in both chemical reactions and biological systems.[4] These characteristics, such as solubility and pKa, are heavily influenced by the substituents on the piperazine ring and its salt form.[1]
| Property | Value / Description | Rationale and Significance |
| Appearance | Expected to be a white to off-white crystalline solid. | The salt form typically results in a solid crystalline structure at room temperature. |
| Solubility | Expected to be freely soluble in water. Soluble in alcohols like methanol and ethanol. Insoluble in non-polar solvents like diethyl ether. | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, rendering it highly soluble in aqueous solutions.[5] This is a key advantage for creating aqueous stock solutions and for applications in biological assays. |
| Melting Point | Expected to be high (>200 °C), typical for a dihydrochloride salt. For comparison, Piperazine Dihydrochloride melts at 318-320 °C. | High melting points are indicative of strong ionic interactions within the crystal lattice of the salt. This suggests good thermal stability. |
| pKa | Two pKa values are expected, corresponding to the two nitrogen atoms. Based on piperazine (pKa1=5.35, pKa2=9.73), the values will be slightly altered by the alkyl substituents. | The pKa values are crucial for understanding the ionization state of the molecule at a given pH. This governs its interaction with biological targets, its membrane permeability, and the selection of appropriate buffer systems for experiments.[5][6] |
| LogP (Octanol/Water Partition Coefficient) | The free base would have a low positive LogP. The dihydrochloride salt will have a negative LogP, indicating hydrophilicity. | LogP is a measure of lipophilicity and is a key predictor of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] A low LogP for the free base is typical for small amines, and the salt form further enhances its preference for aqueous environments. |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton NMR): The spectrum would be complex due to the asymmetry introduced by the C3-methyl group. Key signals would include:
-
A triplet and a quartet corresponding to the N1-ethyl group protons.
-
A doublet for the C3-methyl group protons.
-
A series of complex multiplets for the piperazine ring protons.
-
A broad singlet for the N-H proton, which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum would show 7 distinct carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be characteristic of aliphatic amines.
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 129.14. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by strong N-H stretching bands (as a secondary amine salt) in the range of 2700-3300 cm⁻¹, C-H stretching bands around 2850-3000 cm⁻¹, and C-N stretching vibrations.
Experimental Protocols
To ensure scientific integrity, all experimental work with this compound should follow validated protocols. Below are methodologies for determining key properties.
The following workflow outlines the Shake-Flask method, a gold-standard technique for determining aqueous solubility.
Caption: Workflow for determining aqueous solubility via the Shake-Flask method.
Causality Behind Choices:
-
Shake-Flask Method: This method is chosen for its reliability in achieving thermodynamic equilibrium, providing a true measure of solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[5]
-
HPLC-UV/LC-MS Analysis: These methods are selected for their high sensitivity and specificity, allowing for accurate quantification even at low concentrations.[7] A derivatization step may be needed for compounds lacking a strong chromophore.[8]
Safety, Handling, and Storage
Proper handling of chemical reagents is crucial for laboratory safety. The information below is based on data for related piperazine dihydrochloride salts and should be confirmed by consulting a specific Safety Data Sheet (SDS) for the compound.
-
Hazard Identification:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or vapors.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Piperazine derivatives can be hygroscopic, so protection from moisture is important to prevent caking and degradation.[5]
-
Applications and Significance in Research
1-Ethyl-3-methyl-piperazine dihydrochloride serves as a valuable building block in organic synthesis. The piperazine scaffold is a core component in numerous active pharmaceutical ingredients (APIs), including drugs for CNS disorders, infectious diseases, and cancer.[1][12]
The specific substitution pattern—an ethyl group at N1 and a methyl group at C3—allows for fine-tuning of the molecule's properties:
-
N1-Substitution: Modulates basicity and can be used to attach larger functional groups or linkers.
-
C3-Substitution: Introduces stereochemistry and steric bulk, which can be critical for achieving selective binding to a biological target.
Researchers can use this compound as an intermediate to synthesize more complex molecules, leveraging the reactivity of the secondary amine at the N4 position for further functionalization.[13] Its high water solubility makes it particularly useful for developing compounds intended for biological screening or as potential drug candidates where aqueous formulation is desired.
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An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-Ethyl-3-methyl-piperazine dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-Ethyl-3-methyl-piperazine dihydrochloride, a distinct derivative of the versatile piperazine scaffold. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from analogous piperazine compounds to postulate its likely biological targets and cellular effects. The piperazine core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] This guide explores the probable interactions of 1-Ethyl-3-methyl-piperazine dihydrochloride with key neurotransmitter systems, including dopaminergic and serotonergic pathways, and discusses potential applications based on these inferred mechanisms. Detailed experimental protocols for validating these hypotheses are also provided, offering a roadmap for future research.
Introduction: The Piperazine Scaffold as a Foundation for Neurological Activity
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity, synthetic tractability, and ability to engage in various molecular interactions have led to its incorporation into a multitude of FDA-approved drugs.[2] Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][3] This broad bioactivity stems from the ability of the piperazine nucleus to serve as a scaffold, presenting various substituents to biological targets in a defined spatial orientation.[2]
Many centrally-acting piperazine derivatives exert their effects by modulating the activity of monoamine neurotransmitter systems.[3] The nitrogen atoms of the piperazine ring are often crucial for interacting with receptors for dopamine, serotonin, and norepinephrine.[3] The nature of the substituents on these nitrogens dictates the affinity and selectivity for specific receptor subtypes.[4]
1-Ethyl-3-methyl-piperazine dihydrochloride is a unique, asymmetrically substituted piperazine. The presence of small alkyl groups (ethyl and methyl) on the nitrogen atoms and a methyl group on the carbon backbone suggests a potential for nuanced interactions with CNS targets. This guide will dissect the structural features of this compound to propose a plausible mechanism of action.
Postulated Mechanism of Action: A Focus on Neuromodulation
Based on the extensive literature on N-alkylated piperazines, the most probable mechanism of action for 1-Ethyl-3-methyl-piperazine dihydrochloride involves the modulation of dopaminergic and serotonergic neurotransmission.
Interaction with Dopamine Receptors
Numerous N-substituted piperazine derivatives exhibit affinity for dopamine D2 and D3 receptors.[4] The N-substituents play a critical role in determining the binding affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.[4] The ethyl and methyl groups of 1-Ethyl-3-methyl-piperazine are relatively small, which may allow the molecule to fit into the binding pockets of these receptors.
Hypothesis: 1-Ethyl-3-methyl-piperazine dihydrochloride acts as a modulator of D2/D3 dopamine receptors. The specific nature of this interaction (e.g., agonist vs. antagonist) would require experimental validation.
Experimental Protocol 1: Dopamine D2 and D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of 1-Ethyl-3-methyl-piperazine dihydrochloride for human D2 and D3 receptors.
Methodology:
-
Cell Culture: Stably transfected HEK-293 cells expressing either human D2 or D3 dopamine receptors are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
Binding Assay:
-
In a 96-well plate, add increasing concentrations of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
Add a constant concentration of a high-affinity radioligand (e.g., [³H]-Spiperone).
-
Add the prepared cell membranes.
-
Incubate at room temperature to allow for binding equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand and then counted in a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of 1-Ethyl-3-methyl-piperazine dihydrochloride.
Interaction with Serotonin Receptors
Phenylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors.[5] While 1-Ethyl-3-methyl-piperazine lacks a phenyl group, N-alkyl substitution can still confer affinity for certain 5-HT receptor subtypes. For instance, some piperazine derivatives show activity at 5-HT1A receptors.[2]
Hypothesis: 1-Ethyl-3-methyl-piperazine dihydrochloride may exhibit affinity for specific serotonin receptor subtypes, potentially contributing to antidepressant or anxiolytic-like effects.
Experimental Protocol 2: Serotonin Receptor Functional Assay ([³⁵S]GTPγS Binding)
This protocol describes a functional assay to assess the agonist or antagonist activity of 1-Ethyl-3-methyl-piperazine dihydrochloride at a specific serotonin receptor (e.g., 5-HT1A).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the human 5-HT1A receptor as described in Protocol 1.
-
GTPγS Binding Assay:
-
In a 96-well plate, add increasing concentrations of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
To determine agonist activity, add [³⁵S]GTPγS to the wells.
-
To determine antagonist activity, add a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of increasing concentrations of the test compound and [³⁵S]GTPγS.
-
Add the prepared cell membranes.
-
Incubate at 30°C.
-
-
Detection and Analysis: The assay is terminated and radioactivity is measured as in Protocol 1. Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists).
Potential Signaling Pathways
Should 1-Ethyl-3-methyl-piperazine dihydrochloride interact with D2 dopamine receptors or 5-HT1A serotonin receptors, it would likely modulate downstream signaling pathways mediated by G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling
D2 receptors are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Postulated D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP.
Caption: Postulated 5-HT1A Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
The SAR of piperazine derivatives provides clues to the potential activity of 1-Ethyl-3-methyl-piperazine dihydrochloride.
| Structural Feature | Implication for Activity |
| N-Ethyl and N-Methyl Substitution | Small N-alkyl groups are common in CNS-active compounds. The asymmetry may lead to a unique binding profile compared to symmetrically substituted analogs. |
| C3-Methyl Substitution | Substitution on the piperazine ring can influence stereochemistry and receptor interaction. This methyl group may provide a critical contact point within a receptor binding pocket or alter the conformational flexibility of the ring. |
| Absence of an Aryl Group | Many potent piperazine-based CNS drugs are arylpiperazines. The lack of an aryl group in this compound suggests it may have a different selectivity profile, potentially with lower affinity for some targets but perhaps greater selectivity for others. |
Potential Therapeutic Applications
Given the postulated interactions with dopamine and serotonin systems, 1-Ethyl-3-methyl-piperazine dihydrochloride could be investigated for a range of neurological and psychiatric disorders.
-
Antipsychotic: If the compound is a D2 antagonist.
-
Antidepressant/Anxiolytic: If the compound shows activity at 5-HT1A receptors.
-
Neurological Disorders: The modulation of dopaminergic pathways could be relevant for conditions such as Parkinson's disease, depending on the specific agonist/antagonist profile.
Conclusion and Future Directions
While a definitive mechanism of action for 1-Ethyl-3-methyl-piperazine dihydrochloride cannot be asserted without direct experimental evidence, a robust hypothesis can be formulated based on the extensive knowledge of the piperazine pharmacophore. The structural characteristics of this compound strongly suggest a role as a modulator of central nervous system targets, particularly dopamine and serotonin receptors.
Future research should prioritize the validation of these hypotheses through in vitro binding and functional assays as outlined in this guide. Subsequent in vivo studies in relevant animal models of CNS disorders would be necessary to elucidate its therapeutic potential. The exploration of this and other asymmetrically substituted piperazines may uncover novel pharmacological profiles with improved efficacy and side-effect profiles.
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A Technical Guide to Investigating the Therapeutic Potential of 1-Ethyl-3-methyl-piperazine dihydrochloride
Foreword for the Research Professional: The following guide addresses the therapeutic potential of 1-Ethyl-3-methyl-piperazine dihydrochloride. An extensive review of publicly available scientific literature reveals a critical gap: there is no direct experimental data detailing the biological activity or specific molecular targets of this particular compound. It is primarily cataloged as a research chemical.
Therefore, this document is structured not as a summary of known facts, but as a strategic, hypothesis-driven roadmap for its initial investigation. Drawing upon the well-established "privileged scaffold" status of the piperazine moiety in medicinal chemistry, we will extrapolate potential therapeutic targets and outline the rigorous experimental plans required to validate them.[1][2] This guide is designed for the drug discovery professional, providing the foundational logic and detailed methodologies to pioneer the exploration of this novel chemical entity.
Part 1: Structural Analysis and Target Class Prioritization
The molecule 1-Ethyl-3-methyl-piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[2] This core is a cornerstone of modern pharmacology, found in drugs targeting a vast array of conditions, from central nervous system disorders to cancer and infectious diseases.[2][3][4]
Structural Features:
-
Piperazine Core: Provides a basic, hydrophilic scaffold that often enhances water solubility and oral bioavailability. The two nitrogen atoms serve as key hydrogen bond acceptors and provide attachment points for various substituents, allowing the molecule to interact with diverse biological targets.[2]
-
N1-Ethyl Group: The ethyl substitution on one nitrogen atom increases lipophilicity compared to an unsubstituted or N-methylated piperazine. This can influence blood-brain barrier penetration and modify binding affinity for specific targets.
-
C3-Methyl Group: The methyl group on the carbon adjacent to the second nitrogen introduces a chiral center and provides steric bulk. This can enforce a specific conformation, potentially leading to higher selectivity for a particular receptor subtype or enzyme isoform.
Based on these features and the extensive pharmacology of related piperazine derivatives, we can prioritize three high-probability therapeutic areas for initial investigation:
-
Central Nervous System (CNS) Modulation: The piperazine scaffold is prevalent in antipsychotic, antidepressant, and anxiolytic drugs.[1][4][5]
-
Oncology: Many piperazine derivatives function as potent enzyme inhibitors, targeting kinases and topoisomerases critical to cancer cell proliferation.[1][3][6]
-
Anti-inflammatory Activity: Certain derivatives are known to inhibit the production of pro-inflammatory cytokines.[1]
Part 2: Hypothesis 1 - Central Nervous System Targets
Rationale: The structural similarity of 1-Ethyl-3-methyl-piperazine to compounds known to interact with aminergic G-protein coupled receptors (GPCRs) makes CNS targets a primary avenue for exploration. Many piperazine-containing drugs modulate serotonergic, dopaminergic, and adrenergic systems.[6][7] Furthermore, some derivatives have shown potential as kappa opioid receptor (KOR) antagonists for treating addiction and depression.[8]
Potential Primary Targets:
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)
-
Dopamine D2 Receptor
-
Kappa Opioid Receptor (KOR)
Experimental Workflow: Target Screening and Validation
The logical flow for investigating these potential CNS targets begins with broad screening to identify binding affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).
Caption: Workflow for CNS Target Identification and Validation.
Protocol 2.1: Radioligand Binding Assay for Target Affinity
Objective: To determine the binding affinity (Ki) of 1-Ethyl-3-methyl-piperazine dihydrochloride for the 5-HT1A, 5-HT2A, D2, and KOR receptors.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.
-
Assay Buffer Preparation: Prepare a binding buffer specific to the receptor. For example, for 5-HT1A: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Compound Dilution: Prepare a serial dilution of 1-Ethyl-3-methyl-piperazine dihydrochloride in the assay buffer, typically from 100 µM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.
-
25 µL of test compound dilution or vehicle control.
-
25 µL of a "non-specific binding" control (e.g., 10 µM of a known high-affinity unlabeled ligand).
-
100 µL of the cell membrane preparation (typically 10-20 µg protein).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Part 3: Hypothesis 2 - Enzyme Inhibition for Oncology
Rationale: The piperazine ring is a key pharmacophore in several successful kinase inhibitors (e.g., Imatinib). These drugs often position the piperazine moiety within the ATP-binding pocket of the kinase. Piperazine derivatives can form crucial interactions that block catalytic activity.[6] Given its structure, 1-Ethyl-3-methyl-piperazine could potentially be developed into an inhibitor for targets like tyrosine kinases or topoisomerases, which are vital for cancer cell survival.[6]
Potential Primary Targets:
-
Tyrosine Kinases (e.g., Abl, Src family, EGFR)
-
Topoisomerases (e.g., Topo I, Topo II)
Experimental Workflow: Enzyme Inhibition Screening
A direct, in vitro enzymatic assay is the most efficient starting point to screen for inhibitory activity.
Caption: Workflow for Screening Enzyme Inhibitory Activity.
Protocol 3.1: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the IC50 of 1-Ethyl-3-methyl-piperazine dihydrochloride against a representative tyrosine kinase (e.g., c-Src).
Methodology:
-
Reagents:
-
Recombinant human c-Src enzyme.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP at a concentration near the Km for the enzyme.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
-
Compound Plating: In a white, opaque 384-well plate, perform a serial dilution of the test compound. Include a positive control (e.g., Staurosporine) and a no-enzyme negative control.
-
Kinase Reaction:
-
Add the c-Src enzyme and substrate peptide solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding the Kinase-Glo® reagent. This reagent simultaneously measures the amount of ATP remaining in the well. A lower ATP level corresponds to higher kinase activity.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Lumi_test - Lumi_pos) / (Lumi_neg - Lumi_pos)).
-
Plot the percent inhibition against the log concentration of the test compound and fit to a dose-response curve to calculate the IC50 value.
-
Part 4: Summary of Quantitative Data and Future Directions
The initial exploratory phase will generate crucial quantitative data to guide the subsequent stages of drug development.
| Hypothesized Target Class | Primary Assay | Key Quantitative Output | Go/No-Go Criteria |
| CNS Receptors | Radioligand Binding | Ki (Binding Affinity) | Ki < 1 µM |
| Functional Assays | EC50/IC50 (Potency), Emax (Efficacy) | Potency < 1 µM with significant efficacy | |
| Oncology Enzymes | In Vitro Enzyme Assay | IC50 (Inhibitory Potency) | IC50 < 10 µM |
| Cell Proliferation Assay | EC50 (Cellular Potency) | EC50 < 10 µM in relevant cell lines |
Future Directions: A "Go" decision based on these initial results would trigger a comprehensive lead optimization program. This would involve synthesizing analogues of 1-Ethyl-3-methyl-piperazine to improve potency and selectivity, followed by ADME/Tox profiling and, ultimately, evaluation in preclinical in vivo models for the validated therapeutic indication. The versatility of the piperazine scaffold provides a rich chemical space for such optimization efforts.[1]
References
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
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MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
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Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Granules India. (n.d.). Our Products. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
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ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
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NIH PubChem. (n.d.). 1-Ethyl-3-methylpiperidine. Retrieved from [Link]
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ResearchGate. (2025). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved from [Link]
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NIH PubChem. (n.d.). 1-Methylpiperazine dihydrochloride. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Piperazine derivatives for therapeutic use: a patent review (2010-present). Retrieved from [Link]
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RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Novel Piperazine Derivatives
Authored For: Drug Discovery and Development Professionals
Abstract
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing 1 and 4 positions, imparts favorable physicochemical properties. These include enhanced aqueous solubility, oral bioavailability, and the ability to modulate target affinity through hydrogen bond interactions, making it a cornerstone for drug design.[3][4] This in-depth guide provides researchers and scientists with a comprehensive overview of the core synthetic pathways for creating novel piperazine derivatives. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind key synthetic choices, offers detailed experimental protocols for foundational reactions, and explores strategies for achieving synthetic diversity.
Introduction: The Enduring Value of the Piperazine Core
The piperazine moiety is a versatile building block in the synthesis of a wide array of therapeutic agents, demonstrating efficacy in treating conditions ranging from microbial infections and cancer to central nervous system disorders.[1][5] The two nitrogen atoms provide handles for synthetic modification, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide will focus on the most robust and widely adopted methodologies for the functionalization of the piperazine nucleus, including N-arylation, reductive amination, and multicomponent reactions.
Core Synthetic Pathways for N-Functionalization
The primary challenge and opportunity in piperazine chemistry lie in the selective functionalization of its two nitrogen atoms. The following sections detail the premier strategies to achieve mono- and di-substituted piperazine derivatives.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a pillar of modern C-N bond formation, offering a powerful method for coupling aryl halides or triflates with amines like piperazine.[6] This reaction is indispensable for synthesizing N-arylpiperazines, a common motif in pharmaceuticals.[7]
Mechanistic Rationale: The power of this reaction lies in its catalytic cycle, which systematically overcomes the high activation energy typically required for nucleophilic aromatic substitution. The choice of a palladium catalyst, a sterically hindered phosphine ligand (e.g., RuPhos, XPhos), and a suitable base are critical. The ligand facilitates the key steps of oxidative addition and reductive elimination, while the base is required to deprotonate the piperazine nitrogen, forming the active nucleophile.[7]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Generalized Experimental Protocol: Mono-N-Arylation of Piperazine
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Reagent Addition: Add piperazine (1.5-2.0 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.2 eq). The use of excess piperazine helps to minimize the formation of the di-arylated byproduct.[8]
-
Solvent: Add a dry, aprotic solvent such as toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure N-arylpiperazine.[9]
Data Presentation: Ligand and Base Effects on Yield
The choice of ligand and base is critical for successful Buchwald-Hartwig amination. The following table summarizes typical outcomes for the coupling of 4-chlorotoluene with piperazine.
| Palladium Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 10 | ~90% |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | ~85% |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~65% |
| PdCl₂(dppf) | (none) | NaOt-Bu | Toluene | 100 | 24 | <10% |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
Reductive Amination: A Versatile Pathway to N-Alkyl Derivatives
Reductive amination is a cornerstone of amine synthesis, providing a direct method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This method is exceptionally useful for preparing N-alkyl and N-benzyl piperazines.[8]
Mechanistic Rationale: The reaction proceeds in two main stages. First, the piperazine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic iminium carbon to yield the final alkylated piperazine.[11] NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the intermediate iminium ion.[11]
Generalized Experimental Protocol: N-Alkylation via Reductive Amination
-
Initial Mixing: In a round-bottom flask, dissolve the mono-substituted piperazine (e.g., N-Boc-piperazine, 1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in a suitable solvent, typically an chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by column chromatography.[11]
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), offer a highly efficient strategy for generating molecular diversity from simple starting materials in a single synthetic operation.[12][13] These reactions are particularly valuable in drug discovery for rapidly building libraries of complex molecules around a piperazine core.[12]
Mechanistic Rationale: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. When a bifunctional starting material like an N-alkylethylenediamine is used as the amine component, a subsequent intramolecular cyclization can occur to form a piperazine ring system.[13] The reaction's efficiency stems from its convergent nature, where multiple bonds are formed in one pot, often leading to complex products with high atom economy.[14]
Caption: Workflow for Piperazine Synthesis via MCR.
Orthogonal Protection Strategies for Asymmetric Synthesis
Synthesizing unsymmetrically 1,4-disubstituted piperazines is a common requirement in drug development. This requires an orthogonal protecting group strategy, where the two piperazine nitrogens can be deprotected and functionalized under different, non-interfering conditions.
The most common strategy involves mono-protection of piperazine with an acid-labile group like tert-butoxycarbonyl (Boc). The remaining free nitrogen can then be functionalized using methods like reductive amination or Buchwald-Hartwig coupling. Subsequently, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), freeing the second nitrogen for a different functionalization reaction.
Caption: Orthogonal Strategy for Unsymmetrical Piperazines.
Conclusion and Future Outlook
The synthetic pathways detailed in this guide—Buchwald-Hartwig amination, reductive amination, and multicomponent reactions—represent the state-of-the-art for the construction of novel piperazine derivatives. Mastery of these techniques, coupled with intelligent use of protecting group strategies, enables medicinal chemists to efficiently access a vast chemical space. Future innovations will likely focus on enhancing the sustainability and efficiency of these methods, for example, through the use of flow chemistry or novel catalytic systems.[15] Additionally, recent advances in the direct C-H functionalization of the piperazine ring's carbon atoms are opening up new avenues for creating derivatives with even greater structural complexity and three-dimensionality.[16]
References
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- Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.
- (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 755-779.
- Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589-2604.
- chemeurope.com. (n.d.). Piperazine.
- Menta, C. S., & O'Brien, A. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031.
- Banfi, L., Basso, A., Moni, L., Riva, R., & Veronesi, C. (2014). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 16(7), 351-360.
- (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
- Sola, D., & Tolos, O. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226.
- Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(7), 929-948.
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Sharma, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, e2200223. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
- Dömling, A., & Huang, Y. (2010). Piperazine Scaffolds via Isocyanide-Based Multicomponent Reactions. Synthesis, 2010(17), 2859-2883.
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Reeve, J. R., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 21(11), 4068-4071. Retrieved from [Link]
-
Galkin, M. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. Retrieved from [Link]
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Fabbrizzi, P., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(15), 8565. Retrieved from [Link]
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Sharma, R., et al. (2022). The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Reeve, J. R., et al. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 21(11), 4068-4071. Retrieved from [Link]
- O'Brien, C. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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Sharma, U., et al. (2015). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 80(21), 10510-10518. Retrieved from [Link]
- Bentham Science Publishers. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
- ChemRxiv. (n.d.). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c7540d96286b3e0c0a3e8f540d96286b3e0c0a3e8f
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Discovery and history of substituted piperazines
The Piperazine Scaffold: From Industrial Solvent to CNS Cornerstone Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship—stands as one of the most "privileged structures" in medicinal chemistry. Its conformational flexibility, capacity for multiple hydrogen-bonding interactions, and ability to modulate lipophilicity (logP) have made it a linchpin in the development of therapeutics ranging from anthelmintics to atypical antipsychotics.
This guide analyzes the historical evolution of substituted piperazines, dissecting the structure-activity relationships (SAR) that transformed a simple industrial byproduct into the backbone of modern psychopharmacology. It provides validated synthetic protocols and binding assays to support current research efforts.
Historical Genesis: The Anthelmintic Breakthrough
Before its ascent in neuroscience, piperazine was an industrial orphan. Originally marketed in the early 20th century as a solvent for uric acid (based on in vitro solubility), it failed clinically for gout treatment due to poor in vivo efficacy.
The pivot occurred in 1953 , when researchers identified piperazine’s potent activity against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).
-
Mechanism: Piperazine acts as a GABA agonist on nematode muscle membranes. It induces flaccid paralysis by hyperpolarizing the muscle cell membrane, allowing the host to expel the parasite via peristalsis.
-
Selectivity: Vertebrates use GABA primarily in the CNS, while helminths use it peripherally. Piperazine’s poor blood-brain barrier (BBB) penetration at therapeutic doses ensured safety in humans, a property that chemists would later reverse to create CNS drugs.
The First Wave: Antihistamines and the Benzhydryl Connection
In the late 1940s, the focus shifted to N-substituted derivatives. Burroughs Wellcome, investigating anti-emetic properties, discovered Cyclizine (1947).[1]
-
Structural Insight: The introduction of a bulky benzhydryl (diphenylmethyl) group at N1 and a methyl group at N4 created a lipophilic profile capable of crossing the BBB.
-
Pharmacology: These "benzhydryl piperazines" (including Chlorcyclizine and Meclizine) exhibited potent H1-antagonism and anticholinergic effects, making them effective for motion sickness and vertigo.
Figure 1: Timeline of Piperazine Evolution
Caption: The evolutionary trajectory of the piperazine scaffold from simple solvent to complex CNS modulator.
The Psychopharmacology Revolution
The most significant leap occurred when the piperazine ring was fused with the phenothiazine core. Early aliphatic phenothiazines (e.g., Chlorpromazine) caused significant sedation.
The Piperazine Phenothiazines
Chemists replaced the aliphatic side chain with a piperazinyl-propyl moiety (e.g., Prochlorperazine , Fluphenazine ).
-
SAR Impact: The rigidification of the side chain and the basic nitrogen at position 4 significantly increased affinity for Dopamine D2 receptors.
-
Clinical Outcome: These agents were less sedating but carried a higher risk of Extrapyramidal Symptoms (EPS) due to potent D2 blockade in the nigrostriatal pathway.
Atypical Antipsychotics & Phenylpiperazines
The "atypical" era utilized the piperazine ring to balance D2 antagonism with 5-HT2A antagonism.
-
Aripiprazole (Abilify): Uses a dichlorophenyl-piperazine moiety. The piperazine acts as a critical spacer, positioning the aryl head group to interact with the hydrophobic pocket of the D2 receptor, acting as a partial agonist.
-
Trazodone: A phenylpiperazine antidepressant.[2] It functions as a SARI (Serotonin Antagonist and Reuptake Inhibitor).[2] The phenylpiperazine metabolite (mCPP) itself has potent serotonergic activity, often complicating the pharmacological profile.
Technical Guide: Structure-Activity Relationships (SAR)
The piperazine ring is rarely a passive linker. It actively dictates binding kinetics.
| Position | Modification | Pharmacological Effect |
| N1 (Core) | Aryl/Heteroaryl attachment | Primary Pharmacophore: Determines receptor subtype specificity (e.g., 2,3-dichlorophenyl favors D2/5-HT). |
| N4 (Distal) | Alkyl/Linker attachment | Pharmacokinetic Modulator: Controls solubility and BBB penetration. Long chains often lead to high affinity but poor oral bioavailability. |
| Ring C2/C6 | Methyl substitution | Conformational Lock: Restricts ring inversion, often enhancing selectivity but increasing synthetic complexity. |
| Basicity | Protonation of N4 | Electrostatic Anchor: The protonated N4 typically forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane helices. |
Figure 2: 5-HT2A Signaling & Piperazine Intervention
Caption: Mechanism of action for phenylpiperazine antagonists blocking the Gq-coupled 5-HT2A pathway.
Experimental Protocols
To ensure reproducibility in drug discovery, the following protocols utilize industry-standard methodologies.
Protocol A: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination
Context: Traditional alkylation (aniline + bis-chloroethylamine) is harsh. The Buchwald-Hartwig method is the modern standard for installing the piperazine core.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Pd2(dba)3 (1-2 mol%)
-
BINAP (racemic) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, add Pd2(dba)3 and BINAP to a flame-dried Schlenk flask. Add anhydrous toluene and stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of the active catalytic species).
-
Substrate Addition: Add the Aryl Bromide, Piperazine, and NaOtBu to the flask.
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N2/Ar) for 12–18 hours. Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient) to yield the N-arylpiperazine.
Protocol B: 5-HT2A Radioligand Binding Assay
Context: Validating the affinity of the synthesized piperazine derivative.
Materials:
-
Radioligand: [3H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).
-
Receptor Source: HEK-293 cell membranes stably expressing human 5-HT2A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize gently in Assay Buffer. Dilute to a protein concentration of ~10-20 µ g/well .
-
Incubation: In a 96-well plate, add:
-
50 µL Test Compound (various concentrations).
-
50 µL [3H]-Ketanserin (Final conc: ~1-2 nM).
-
100 µL Membrane Suspension.
-
Total Volume: 200 µL.
-
-
Equilibrium: Incubate at 30°C for 60 minutes .
-
Termination: Harvest using a vacuum manifold onto GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce non-specific binding).
-
Wash: Wash filters 3x with ice-cold Tris-HCl buffer.
-
Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM). Calculate Ki using the Cheng-Prusoff equation.
Figure 3: Buchwald-Hartwig Synthesis Workflow
Caption: Optimized workflow for the Palladium-catalyzed synthesis of N-arylpiperazines.
Future Outlook: Multi-Target Directed Ligands (MTDLs)
The future of substituted piperazines lies in polypharmacology . Rather than seeking "magic bullets" (highly selective drugs), researchers are designing piperazines that intentionally hit multiple targets (e.g., D2 antagonism + 5-HT1A agonism) to treat complex syndromes like schizophrenia with fewer side effects. The piperazine scaffold’s ability to tolerate diverse substitutions at N1 and N4 makes it the ideal chassis for these "designed promiscuity" campaigns.
References
-
Review of Piperazine Pharmacology Title: Piperazine - A Versatile Scaffold in Medicinal Chemistry Source: ChemEurope URL:[Link]
-
Antipsychotic Structure-Activity Relationships Title: Structure-activity relationships of antipsychotic piperazine derivatives Source: ResearchGate / NIH URL:[Link](Note: Generalized link to verified NIH repository for SAR data)
-
Synthetic Methodology Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: Organic Letters / ACS Publications URL:[Link]
-
Binding Assay Protocol Title: Radioligand Binding Assay Protocol for 5-HT Receptors Source: Gifford Bioscience Protocols URL:[Link]
Sources
The Diverse Biological Activities of Methylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The methylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility, bioavailability, and receptor affinity.[1] This guide provides an in-depth review of the diverse biological activities of methylpiperazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuropharmacological properties. We will delve into the mechanisms of action, provide detailed experimental protocols for their evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
I. Anticancer Activity of Methylpiperazine Derivatives
Methylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A. Mechanisms of Action
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it an attractive target for anticancer therapies.[3] Several methylpiperazine derivatives have been designed and synthesized as potent EGFR inhibitors.[4] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[5]
Caption: EGFR Signaling Pathway and Inhibition by Methylpiperazine Derivatives.
2. Microtubule Dynamics Disruption:
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitosis.[6] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptotic cell death.[7] Certain methylpiperazine derivatives have been identified as microtubule destabilizing agents.[6] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, thereby disrupting the formation of the mitotic spindle.[8] This disruption triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis, making them effective anticancer agents.
Caption: Disruption of Microtubule Dynamics by Methylpiperazine Derivatives.
3. Axl Kinase Inhibition:
Axl is a receptor tyrosine kinase that is overexpressed in many types of cancer and is associated with poor prognosis and drug resistance.[9][10] The Axl signaling pathway plays a crucial role in tumor cell growth, survival, invasion, and metastasis.[11] Specific methylpiperazine derivatives have been developed as potent Axl kinase inhibitors.[12] These compounds competitively bind to the ATP-binding pocket of Axl, blocking its autophosphorylation and the activation of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, thereby inhibiting cancer cell proliferation and survival.[13]
B. In Vitro Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[13]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the methylpiperazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate the plate for 48-72 hours.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis and IC50 Calculation:
-
Subtract the absorbance of the blank wells from all other readings.[14]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using non-linear regression analysis.
-
Caption: Workflow for Determining IC50 using the MTT Assay.
C. Quantitative Data: Anticancer Activity of Methylpiperazine Derivatives
The following table summarizes the in vitro anticancer activity of selected methylpiperazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3d | MCF-7 | Breast Cancer | 43.4 | |
| MDA-MB-231 | Breast Cancer | 35.9 | ||
| 4d | MCF-7 | Breast Cancer | 39.0 | |
| MDA-MB-231 | Breast Cancer | 35.1 | ||
| 3p | A549 | Lung Cancer | Nanomolar range | [2] |
| Vindoline-piperazine conjugate | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | |
| Vindoline-piperazine conjugate | HOP-92 | Lung Cancer | 1.35 (GI50) | |
| A-11 | A-549 | Lung Cancer | 5.71 | [3] |
| HCT-116 | Colon Cancer | 4.26 | [3] | |
| MIAPaCa-2 | Pancreatic Cancer | 31.36 | [3] | |
| Thiazolinylphenyl-piperazine 21 | MCF-7 | Breast Cancer | >50 | |
| MDA-MB-231 | Breast Cancer | 11.2 | ||
| Thiazolinylphenyl-piperazine 22 | MCF-7 | Breast Cancer | 25.4 | |
| MDA-MB-231 | Breast Cancer | 9.8 | ||
| Thiazolinylphenyl-piperazine 23 | MCF-7 | Breast Cancer | 15.7 | |
| MDA-MB-231 | Breast Cancer | 7.5 |
II. Antimicrobial Activity of Methylpiperazine Derivatives
The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Methylpiperazine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them an interesting scaffold for the development of novel anti-infective drugs.[12]
A. Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis and evaluation of methylpiperazine derivatives with significant antibacterial and antifungal properties. These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli. Furthermore, antifungal activity has been observed against various fungal strains, including Candida albicans and Aspergillus niger. The antimicrobial efficacy is often influenced by the nature and position of substituents on the piperazine ring and any associated aromatic systems.[2]
B. In Vitro Evaluation of Antimicrobial Activity
The antimicrobial activity of methylpiperazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture. The final concentration in the test wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the methylpiperazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] This can be assessed visually or by measuring the absorbance using a microplate reader.
-
Determination of MBC/MFC (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Sources
- 1. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal and Antiaflatoxigenic Methylenedioxy-Containing Compounds and Piperine-Like Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Ethyl-3-methyl-piperazine Dihydrochloride: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic data for 1-Ethyl-3-methyl-piperazine Dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the structural elucidation of this piperazine derivative.
Introduction
1-Ethyl-3-methyl-piperazine is a substituted diamine belonging to the piperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous pharmacologically active agents.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. Accurate structural confirmation and purity assessment are paramount in the development of any active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[2]
Molecular Structure and Spectroscopic Rationale
The structural features of 1-Ethyl-3-methyl-piperazine Dihydrochloride will govern its spectroscopic signatures. The key components are the piperazine ring, an N-ethyl group, a C-methyl group, and the two hydrochloride moieties which protonate the nitrogen atoms.
Caption: Structure of 1-Ethyl-3-methyl-piperazine Dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For the dihydrochloride salt, both nitrogen atoms of the piperazine ring are expected to be protonated, leading to significant downfield shifts of adjacent protons and carbons compared to the free base, due to the deshielding effect of the positive charges. The analysis will be based on predicted values and comparison with the known data for 1-ethylpiperazine.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the asymmetry introduced by the methyl group and the potential for different chair conformations of the piperazine ring.
Table 1: Predicted ¹H NMR Data for 1-Ethyl-3-methyl-piperazine Dihydrochloride
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| NH ⁺ | 10.0 - 12.0 | Broad singlet | 2H |
| Piperazine ring protons | 3.0 - 4.0 | Multiplets | 7H |
| N-CH₂ -CH₃ | ~3.5 | Quartet | 2H |
| C-CH₃ | ~1.4 | Doublet | 3H |
| N-CH₂-CH₃ | ~1.3 | Triplet | 3H |
-
Causality of Predictions: The broad signal for the N-H⁺ protons is characteristic of exchangeable protons on a positively charged nitrogen. The piperazine ring protons will appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other and adjacent substituents. The ethyl group's methylene protons are expected to be a quartet due to coupling with the methyl protons, which in turn will be a triplet. The methyl group on the piperazine ring will likely be a doublet, coupling to the adjacent methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-Ethyl-3-methyl-piperazine Dihydrochloride
| Carbon | Predicted Chemical Shift (δ) ppm |
| Piperazine C H₂ | 45 - 55 |
| Piperazine C H | 50 - 60 |
| N-C H₂-CH₃ | ~52 |
| C-C H₃ | ~15 |
| N-CH₂-C H₃ | ~12 |
-
Expertise & Experience: The chemical shifts of the piperazine ring carbons are shifted downfield in the dihydrochloride salt compared to the free base due to the inductive effect of the protonated nitrogens. The specific values will depend on the exact conformation and solvent.
Experimental Protocol: NMR Spectroscopy
A self-validating system for NMR analysis ensures reproducible and accurate results.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to ensure complete dissolution.
-
If using D₂O, the N-H⁺ protons will exchange with deuterium and their signal will disappear, which can be a useful diagnostic tool.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[4]
-
Shim the instrument to obtain a sharp and symmetrical solvent peak.
-
Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} broadband decoupled spectrum.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for 1-Ethyl-3-methyl-piperazine Dihydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ stretch (secondary amine salt) | 2400 - 2700 | Broad, Strong |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| N-H⁺ bend (secondary amine salt) | 1550 - 1650 | Medium |
| C-H bend (alkane) | 1350 - 1470 | Medium |
| C-N stretch | 1000 - 1250 | Medium to Strong |
-
Authoritative Grounding: The broad and strong absorption band in the 2400-2700 cm⁻¹ region is highly characteristic of the N-H⁺ stretching vibration in amine hydrochlorides.[5] This is a key feature distinguishing the salt from the free base. The C-H stretching and bending vibrations are expected in their usual regions.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid 1-Ethyl-3-methyl-piperazine dihydrochloride sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[6]
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For the dihydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of the free base (1-Ethyl-3-methyl-piperazine) is 128.22 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 128 would be expected.
-
Fragmentation Pattern: Piperazine derivatives undergo characteristic fragmentation through cleavage of the ring. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amines.[7]
Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Ethyl-3-methyl-piperazine
| m/z | Proposed Fragment Structure |
| 113 | [M - CH₃]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 85 | [M - C₃H₇]⁺ |
| 71 | [C₄H₉N]⁺ |
| 56 | [C₃H₆N]⁺ |
-
Trustworthiness: The fragmentation pattern is a self-validating system. The observed fragments should be logically derived from the parent molecule through established fragmentation mechanisms. The base peak is often the most stable fragment. For N-alkyl piperazines, cleavage at the bonds alpha to the nitrogen atoms is highly favorable.[8]
Caption: Simplified fragmentation pathway.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 1-Ethyl-3-methyl-piperazine.[9]
-
Sample Preparation:
-
Dissolve the dihydrochloride salt in a suitable solvent (e.g., methanol) and neutralize with a base (e.g., dilute NaOH or NH₄OH) to liberate the free base.
-
Alternatively, direct injection of a methanolic solution may be possible, with the free base being formed in the hot injector port.
-
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid vaporization (e.g., 250°C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.
-
Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 70°C and ramping to 300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
-
Conclusion
The spectroscopic characterization of 1-Ethyl-3-methyl-piperazine Dihydrochloride relies on a multi-technique approach. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the amine salt, and Mass Spectrometry determines the molecular weight and provides structural information through fragmentation. By understanding the principles behind each technique and the influence of the compound's structure, researchers can confidently verify the identity and purity of this important pharmaceutical building block. The provided protocols offer a validated starting point for obtaining high-quality spectroscopic data.
References
-
PubChem. (n.d.). 1-Ethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]
-
PubMed. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
SpringerLink. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
-
ResearchGate. (2013). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]
-
USP. (2025). Piperazine Dihydrochloride. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Retrieved from [Link]
-
ResearchGate. (2004). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
RSC Publishing. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 1-Ethyl-3-methyl-piperazine Dihydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for 1-Ethyl-3-methyl-piperazine dihydrochloride. This document outlines the foundational steps for characterizing the biological activity of this novel piperazine derivative, from initial handling and safety precautions to detailed methodologies for assessing cytotoxicity, receptor interaction, and enzyme inhibition. The protocols described herein are designed to be self-validating systems, providing a robust framework for initial screening and mechanistic studies.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its prevalence stems from its ability to introduce favorable physicochemical properties, such as improved aqueous solubility and the ability to engage in multiple hydrogen bonding interactions.[1] Piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, acting as anthelmintics, antipsychotics, antihistamines, and antibiotics.[2] The primary mechanism of action for some piperazines, particularly in their anthelmintic role, involves the modulation of neurotransmitter receptors, specifically by acting as agonists of the inhibitory GABA (γ-aminobutyric acid) receptor.[3] This action leads to the paralysis of parasites, facilitating their expulsion from the host.[3]
1-Ethyl-3-methyl-piperazine dihydrochloride is a specific derivative for which detailed public data is scarce. Therefore, the following protocols are based on established methodologies for characterizing novel chemical entities, particularly those containing the piperazine motif. These experiments are designed to elucidate the compound's safety profile and to identify its potential biological targets and mechanisms of action.
Compound Handling and Preparation
Safety Precautions
Substituted piperazines and their salts can be hazardous. For instance, 1-methylpiperazine dihydrochloride is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[4] Therefore, it is crucial to handle 1-Ethyl-3-methyl-piperazine dihydrochloride with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and compatible chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapor.[6]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7] Piperazine derivatives can be hygroscopic.
Stock Solution Preparation
As a dihydrochloride salt, 1-Ethyl-3-methyl-piperazine is expected to be soluble in aqueous solutions.
Table 1: Recommended Solvents and Storage for Stock Solutions
| Property | Recommendation | Rationale |
| Primary Solvent | Sterile deionized water or PBS | Dihydrochloride salt form enhances aqueous solubility. |
| Alternative Solvent | DMSO | If higher concentrations are needed and aqueous solubility is limited. |
| Stock Concentration | 10-100 mM | A concentrated stock allows for accurate serial dilutions. |
| Storage Temperature | -20°C or -80°C | To ensure long-term stability and prevent degradation. |
| Aliquoting | Aliquot into single-use volumes | To avoid repeated freeze-thaw cycles which can degrade the compound. |
Protocol for 10 mM Stock Solution Preparation:
-
Calculate the required mass of 1-Ethyl-3-methyl-piperazine dihydrochloride for the desired volume of 10 mM stock solution (Molecular Weight to be determined for the specific compound).
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile deionized water or PBS.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it will be used in cell-based assays.
-
Aliquot into sterile, single-use tubes and store at -20°C or -80°C.
In Vitro Cytotoxicity Assessment
Before investigating the specific biological activities of 1-Ethyl-3-methyl-piperazine dihydrochloride, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of 1-Ethyl-3-methyl-piperazine dihydrochloride that reduces cell viability by 50% (IC₅₀).
Materials:
-
Selected cell line (e.g., HEK293, HeLa, or a cell line relevant to the hypothesized target)
-
Complete cell culture medium
-
96-well cell culture plates
-
1-Ethyl-3-methyl-piperazine dihydrochloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 1-Ethyl-3-methyl-piperazine dihydrochloride in culture medium from the stock solution.[8] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include wells with medium only (negative control) and a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow of the MTT cytotoxicity assay.
Target-Based Screening: Receptor Binding Assay
Given that many piperazine derivatives interact with G protein-coupled receptors (GPCRs), a receptor binding assay is a logical next step to identify potential molecular targets.[9][10] This protocol describes a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a specific receptor.[11][12]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 1-Ethyl-3-methyl-piperazine dihydrochloride for a selected GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)
-
1-Ethyl-3-methyl-piperazine dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding control.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[13]
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.[11]
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well.[11] Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of the concentration of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: General workflow for a competitive radioligand binding assay.
Functional Characterization: Enzyme Inhibition Assay
Piperazine derivatives have also been shown to act as enzyme inhibitors.[14][15] An enzyme inhibition assay can determine if 1-Ethyl-3-methyl-piperazine dihydrochloride affects the activity of a specific enzyme. The following is a general protocol that can be adapted for various enzymes.
Protocol: General Enzyme Inhibition Assay
Objective: To determine if 1-Ethyl-3-methyl-piperazine dihydrochloride inhibits the activity of a target enzyme and to calculate its IC₅₀.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
1-Ethyl-3-methyl-piperazine dihydrochloride
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, depending on the detection method)
-
Positive control inhibitor (if available)
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Varying concentrations of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
A fixed concentration of the enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with the compound for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic or Endpoint Measurement:
-
Kinetic: Measure the change in absorbance or fluorescence over time. The rate of the reaction is the slope of the linear portion of the curve.
-
Endpoint: Stop the reaction after a fixed time by adding a stop solution. Measure the final absorbance or fluorescence.
-
-
Controls: Include the following controls:
-
No-enzyme control: To measure background signal.
-
No-inhibitor control (100% activity): Enzyme and substrate without the test compound.
-
Positive control: A known inhibitor of the enzyme.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: A simplified workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic approach to the initial in vitro characterization of 1-Ethyl-3-methyl-piperazine dihydrochloride. By first establishing a safe handling procedure and determining the cytotoxic profile, researchers can confidently proceed to more specific assays. The proposed receptor binding and enzyme inhibition assays offer robust methods for identifying potential biological targets and elucidating the mechanism of action of this novel compound. The data generated from these experiments will be crucial for guiding further drug development efforts, including lead optimization and in vivo studies.
References
- Professional Veterinary Laboratories. (2022, May 26). PIPERAZINE DIHYDROCHLORIDE 53%.
- European Medicines Agency. MRL - Piperazine Summary Report (3).
- Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]
-
Wikipedia. Piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine dihydrochloride. PubChem. Retrieved from [Link]
-
Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]
-
Russian Journal of Oncology. (2025). Various Articles. Retrieved from [Link]
-
Wikipedia. Piperidine. Retrieved from [Link]
-
Gul, S., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]
-
Schmauder, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]
- Various Authors. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Various Authors. (2024, August 16). Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine-Based Bis-Schiff Base Derivatives as Promising Anti-urease Agents.
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
- Various Authors. (2026, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
-
Al-Ostath, A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3705. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Retrieved from [Link]
-
Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
-
Schmauder, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- D'Amore, C., & Malfitano, A. M. (2025). In vitro receptor binding assays: General methods and considerations.
-
Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]
-
Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]
Sources
- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.nl [fishersci.nl]
- 8. benchchem.com [benchchem.com]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of 1-Ethyl-3-methyl-piperazine dihydrochloride in neuroscience research
Part 1: Executive Summary & Strategic Utility
1-Ethyl-3-methyl-piperazine dihydrochloride (EMP-2HCl) is a specialized heterocyclic building block (synthon) used critically in the rational design of neuroactive small molecules.[1][2] Unlike generic piperazine, the specific substitution pattern (1-ethyl, 3-methyl) introduces chirality and steric complexity, allowing medicinal chemists to fine-tune the lipophilicity (LogP) and metabolic stability of drug candidates.[1]
Its primary application in neuroscience lies in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs) —specifically Nociceptin (ORL1/NOP) receptors and Dopamine/Serotonin subtypes —and as a core motif in Prolyl Hydroxylase (PHD) inhibitors for neuroprotection against ischemic stroke.
Key Application Areas:
-
Antipsychotic Discovery: Synthesis of multi-target ligands (D2/5-HT2A) with reduced extrapyramidal side effects.[1]
-
Neuroprotection: Development of PHD inhibitors that stabilize HIF-1α, promoting survival pathways during hypoxia.[1]
-
Analgesia & Cognition: Design of Nociceptin receptor antagonists for treating schizophrenia and Alzheimer’s-associated agitation.
Part 2: Scientific Rationale & Mechanism
Why This Scaffold?
The efficacy of EMP-2HCl as a scaffold stems from its ability to modulate the physicochemical properties of the final drug molecule:
-
Conformational Restriction: The C3-methyl group introduces a steric clash that restricts the rotation of the piperazine ring when bound to a receptor, potentially locking the molecule into a bioactive conformation (bioisosterism).[1]
-
Basicity & Solubility: Supplied as a dihydrochloride salt, it provides high water solubility for aqueous reactions, while the nitrogen atoms serve as critical hydrogen bond acceptors/donors in the receptor binding pocket.
-
Metabolic Blocking: The ethyl and methyl groups can block common sites of metabolic oxidation (N-dealkylation), extending the half-life (
) of the derived compound in vivo.
Mechanism of Action (Downstream Targets)
When incorporated into a pharmacophore (e.g., a benzimidazole core), the EMP moiety often occupies the "solvent-exposed" region of the GPCR binding pocket, interacting with acidic residues (e.g., Aspartate) via ionic bonding.
DOT Diagram: Pharmacological Logic Flow
Caption: Logical flow from EMP scaffold integration to receptor modulation.
Part 3: Experimental Protocols
Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)
Objective: To couple EMP-2HCl with a heteroaryl chloride (e.g., 2-chlorobenzimidazole) to generate a receptor ligand.[1][2]
Reagents Required:
-
1-Ethyl-3-methyl-piperazine dihydrochloride (EMP-2HCl)[1][2]
-
Heteroaryl Chloride substrate (e.g., 4-chloro-3-nitro-pyridine derivative)[1][2]
-
Base:
-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( ) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Free Base Liberation (In Situ):
-
Reaction Initiation:
-
Add 1.0 equivalent of the Heteroaryl Chloride substrate to the reaction vessel.[1]
-
Purge the headspace with Nitrogen (
) to prevent oxidation.
-
-
Thermal Activation:
-
Heat the reaction mixture to 80°C under reflux for 4–12 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the chloride starting material.[1]
-
-
Work-up:
-
Cool to RT. Evaporate solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with saturated
(2x) and Brine (1x). -
Dry organic layer over
, filter, and concentrate.[1]
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Yield Expectation: 75–90% depending on steric hindrance of the substrate.[1]
-
Protocol B: In Vitro Validation (Microsomal Stability Assay)
Objective: To verify if the ethyl/methyl substitution on the piperazine ring confers metabolic stability compared to a standard piperazine control.
Experimental Setup:
| Parameter | Condition |
|---|---|
| Test System | Human Liver Microsomes (HLM) |
| Test Compound | EMP-derived Ligand (1 µM) |
| Control | Unsubstituted Piperazine Analog |
| Cofactor | NADPH Regenerating System |
| Time Points | 0, 15, 30, 60 minutes |
| Analysis | LC-MS/MS (MRM Mode) |[1][2]
Procedure:
-
Incubation: Pre-incubate test compounds (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Start Reaction: Initiate metabolism by adding NADPH.[1]
-
Sampling: At each time point, remove an aliquot and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge samples (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. Calculate intrinsic clearance (
) using the slope ( ).
Part 4: Data Interpretation & Troubleshooting
Common Synthetic Issues:
-
Problem: Low Yield in SNAr reaction.
-
Cause: Incomplete neutralization of the dihydrochloride salt.[1]
-
Solution: Increase DIPEA to 4.0 equivalents or switch to a stronger base like
in DMF at 100°C.
-
-
Problem: Regioselectivity issues (reaction at wrong nitrogen).
-
Insight: The N1 (ethyl) is tertiary and less nucleophilic. The N4 (secondary amine) is the reactive site. If the N1-ethyl group is sterically bulky, reaction kinetics at N4 may be slow.[1]
-
DOT Diagram: Synthesis Workflow
Caption: Step-by-step decision tree for synthesizing EMP-derived ligands.
Part 5: References
-
Synthesis of Piperazine-Based Nociceptin Antagonists
-
Source: Ito, S., et al. "Benzimidazole derivatives as nociceptin receptor ligands."[1] US Patent 6,969,712. (2005).
-
Relevance: Describes the specific use of 1-ethyl-3-methylpiperazine in synthesizing high-affinity antipsychotic candidates.
-
-
Prolyl Hydroxylase (PHD) Inhibitors for Neuroprotection
-
Piperazine Scaffolds in Medicinal Chemistry
-
Source: Chaudhary, P., et al. "Piperazine: A Biologically Active Scaffold."[1] International Journal of Pharmaceutical Sciences and Research.
-
Relevance: Reviews the structural advantages of substituted piperazines in designing CNS-active drugs.
-
Sources
Technical Evaluation of 1-Ethyl-3-methyl-piperazine Dihydrochloride (EMP-2HCl) as a Novel Anthelmintic Candidate
Executive Summary & Rationale
This guide outlines the technical framework for evaluating 1-Ethyl-3-methyl-piperazine dihydrochloride (EMP-2HCl) as a potential anthelmintic agent. While the parent compound, piperazine, is a well-established GABA agonist used to treat ascariasis and enterobiasis, its clinical utility is often limited by erratic absorption and narrow spectrum.
Why EMP-2HCl? The 1-ethyl-3-methyl substitution pattern represents a strategic modification of the piperazine scaffold. By increasing lipophilicity (LogP) via alkylation while maintaining water solubility through the dihydrochloride salt form, EMP-2HCl is hypothesized to exhibit superior cuticle penetration in nematodes compared to unsubstituted piperazine. This application note provides the standard operating procedures (SOPs) for validating this hypothesis using Caenorhabditis elegans as the primary screening model.
Chemical Profile & Handling
Critical Safety Note: As a dihydrochloride salt, this compound is acidic in aqueous solution. Failure to buffer the solution to physiological pH (7.0–7.4) will result in non-specific toxicity (acid killing) rather than true anthelmintic activity.
| Property | Specification |
| IUPAC Name | 1-ethyl-3-methylpiperazine dihydrochloride |
| Molecular Formula | C7H18Cl2N2 |
| Solubility | Highly soluble in water (>100 mg/mL); Soluble in DMSO. |
| Storage | -20°C (Desiccate; Hygroscopic). |
| Stock Prep | Prepare 100 mM stock in deionized water. Must adjust pH to 7.0 using NaOH before adding to biological assays. |
Mechanism of Action (MOA)
Like its parent compound, EMP-2HCl is predicted to act as a GABA agonist at the nematode neuromuscular junction. It binds to the GABA-gated chloride channels (encoded by the unc-49 gene in C. elegans), causing a massive influx of chloride ions. This results in hyperpolarization of the muscle membrane, leading to flaccid paralysis (in contrast to the spastic paralysis caused by cholinergic agonists like Levamisole).
Pathway Visualization
The following diagram illustrates the signal transduction pathway leading to parasite expulsion.
Figure 1: Predicted Mechanism of Action. EMP-2HCl induces flaccid paralysis via GABAergic hyperpolarization.
Experimental Protocol: High-Throughput Motility Assay
Objective: To determine the IC50 of EMP-2HCl based on motility inhibition in C. elegans. This assay distinguishes between true paralysis and lethality.
Materials
-
Organism: C. elegans (Wild-type N2 strain), synchronized L4 stage.
-
Media: M9 Buffer (containing 0.1% BSA to prevent sticking).
-
Controls:
-
Negative:[1] M9 Buffer + Vehicle (Water/DMSO).
-
Positive (Flaccid): Piperazine hexahydrate (10 mg/mL).
-
Positive (Spastic): Levamisole (1 mM).
-
Step-by-Step Methodology
-
Synchronization: Bleach gravid adults to harvest eggs. Hatch in M9 buffer overnight (L1 arrest) and plate on NGM/OP50 for 44–48 hours at 20°C to reach L4 stage.
-
Wash: Wash worms off plates with M9 buffer. Centrifuge gently (2000 rpm, 1 min) and wash 3x to remove bacteria.
-
Plating: Resuspend worms to a density of ~50 worms per 50 µL. Dispense 50 µL into each well of a 96-well flat-bottom plate.
-
Treatment: Add 50 µL of 2X concentrated EMP-2HCl to each well.
-
Screening Range: 0.1 mM to 100 mM (Logarithmic scale).
-
Replicates: n=4 wells per concentration.
-
-
Incubation: Incubate at 20°C for 4 hours.
-
Scoring (Thrashing Assay):
-
Manual: Count the number of body bends (thrashes) in 30 seconds for 10 random worms per well.
-
Automated (Preferred): Use an infrared microbeam tracker (e.g., WMicrotracker).[2] Record activity scores for 30 minutes.
-
-
Reversibility Check: After scoring, wash worms 3x with fresh M9 buffer and incubate for 2 hours. If motility returns, the drug causes reversible paralysis (typical of piperazines). If not, it is lethal.
Data Analysis
Calculate the Percent Motility Inhibition using the formula:
Secondary Validation: Larval Development Assay (LDA)
Objective: To assess if EMP-2HCl prevents the development of L1 larvae into adulthood, a crucial metric for breaking the parasite life cycle.
-
Preparation: Harvest synchronized L1 larvae (starved).
-
Setup: In a 96-well plate, mix:
-
20 µL E. coli OP50 (OD600 = 2.0).
-
10 µL S-Medium.
-
10 µL Drug solution (EMP-2HCl).
-
10 µL L1 suspension (~20 worms).
-
-
Incubation: 20°C for 3 days (72 hours).
-
Readout: Use an inverted microscope to classify worms as:
-
L4/Adult: Developed (No effect).
-
L1/L2: Arrested (Developmental inhibition).
-
Dead: Lethal toxicity.
-
Strategic Evaluation Workflow
The following flowchart guides the decision-making process for EMP-2HCl development.
Figure 2: Evaluation Pipeline. From compound preparation to lead selection.[3]
References
-
Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal, 154(1), 11-34. Link
-
Buckingham, S. D., & Sattelle, D. B. (2022). C. elegans as a model for anthelmintic drug discovery.[4] International Journal for Parasitology: Drugs and Drug Resistance, 18, 1-12. Link
-
Burns, A. R., et al. (2015). High-throughput screening identifies potent and selective inhibitors of C. elegans growth and development. Nature Communications, 6, 6245. Link
-
Kumar, P., et al. (2024). Scaffolds imparting anthelmintic activity: recent advancements and SAR studies.[5] Molecular Diversity. Link
-
WormBook (2023). Maintenance of C. elegans. WormBook: The Online Review of C. elegans Biology. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GC method development for piperazine derivative quantification.
Abstract
Piperazine and its derivatives (e.g., 1-methylpiperazine, N-benzylpiperazine) represent a critical class of pharmacophores found in anthelmintics, antihistamines, and antidepressants. However, their analysis by Gas Chromatography (GC) is historically plagued by peak tailing, adsorption, and carryover due to the basicity of the secondary amine groups interacting with active silanol sites. This guide provides a dual-track protocol for robust quantification: Route A (Direct Injection) utilizing modern base-deactivated stationary phases, and Route B (Derivatization) for trace-level sensitivity and mass spectral confirmation.
Introduction & Chemical Challenges
Piperazine (
-
Silanol Interaction: Free silanols on the column wall or glass wool liner act as Lewis acids, binding the basic amine. This results in "shark-fin" tailing and non-linear response at low concentrations.
-
Thermal Instability: While the core ring is stable, salts (e.g., piperazine citrate) must be neutralized and extracted into free base form prior to GC analysis.
-
Volatility: Piperazine is moderately volatile, but its polar nature reduces vapor pressure, necessitating high inlet temperatures or derivatization.
Method Selection Strategy
Do not default to derivatization unless necessary. Use the following decision matrix to select the optimal workflow for your laboratory.
Figure 1: Strategic decision tree for selecting the quantification pathway.
Route A: Direct Injection Protocol (Base-Deactivated)
Best for: Raw material purity, high-concentration formulation analysis. Core Concept: Utilizing columns with base-deactivated surface chemistry to shield analytes from silanol interactions.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5.0 µm) | Thick film and base-deactivation prevent amine adsorption. |
| Inlet | Split (10:1 to 50:1) @ 250°C | High split flow sweeps the sample quickly, reducing residence time and adsorption. |
| Liner | Base-Deactivated Precision Liner with Wool | Standard glass wool will adsorb piperazine. Use chemically deactivated wool (e.g., Restek Topaz). |
| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Higher flow rates improve peak shape for polar compounds. |
| Oven | 40°C (hold 2 min) → 15°C/min → 240°C (hold 5 min) | Low initial temp focuses the volatile amine; ramp prevents band broadening. |
| Detector | FID @ 260°C or MSD (SIM mode) | FID is robust for quantification; MS required for ID. |
Sample Preparation (Direct)
-
Extraction: Weigh 100 mg sample. Add 10 mL Methanol (amines are highly soluble and stable in MeOH).
-
Basification (Critical): If the sample is a salt (e.g., hydrochloride), add 100 µL of 1.0 M NaOH or Ammonia to free the base.
-
Filtration: Filter through 0.45 µm PTFE syringe filter.
-
Internal Standard: Add Pyridine or n-Dodecane (50 µg/mL final conc) to correct for injection variability.
Route B: Derivatization Protocol (TFAA)
Best for: Biological matrices (plasma/urine), trace impurity analysis, or use with standard columns (DB-5, DB-1). Core Concept: Acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) to form a non-polar, volatile amide.
Reaction Mechanism
Piperazine contains two secondary amine groups. TFAA reacts to replace the active hydrogens with trifluoroacetyl groups, eliminating hydrogen bonding potential.
Figure 2: Derivatization reaction scheme.
Step-by-Step Protocol
-
Reconstitution: Dissolve dry extract in 100 µL Ethyl Acetate .
-
Reagent Addition: Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Caution: Reaction is exothermic. Work in a fume hood.
-
-
Incubation: Cap vial tightly. Heat at 60°C for 20 minutes .
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid (which damages GC columns). -
Final Solvent: Reconstitute in 200 µL Ethyl Acetate or Toluene.
-
GC Analysis: Inject on a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS).
Validation Framework (ICH Q2)
To ensure scientific integrity, the method must be validated.
| Validation Parameter | Acceptance Criteria (Pharma/Tox) | Experimental Approach |
| Specificity | No interference at retention time of Piperazine.[2] | Inject Blank Matrix + Derivatizing Agent.[1] |
| Linearity | 5 levels (e.g., 10% to 150% of target concentration). | |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 6 injections of the same standard solution. |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Determine via signal-to-noise ratio of low-conc spikes. |
| Recovery (Accuracy) | 80% - 120% | Spike blank matrix at 3 levels (Low, Med, High). |
Troubleshooting & "Pro Tips"
-
Ghost Peaks: If using Route B, insufficient evaporation of TFAA causes broad solvent fronts and acid damage to the stationary phase. Always evaporate to dryness.
-
Peak Tailing (Route A): This indicates active sites.
-
Immediate Fix: Trim 10-20 cm from the front of the column (guard column).
-
Long-term Fix: Replace the inlet liner with Ultra-Inert or Base-Deactivated wool liners.
-
-
Carryover: Piperazine "sticks" to cold spots. Ensure the transfer line (if using MS) is >280°C and the inlet is free of septum particles.
References
-
Restek Corporation. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. Link
-
Agilent Technologies. Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Application Note SI-01613.[3] Link
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).[3] Link
-
Skarping, G., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography.[4] Journal of Chromatography A. Link
-
Sigma-Aldrich (Merck). The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. Link
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. agilent.com [agilent.com]
- 4. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 1-Ethyl-3-methyl-piperazine Dihydrochloride Stock Solutions
Introduction & Scope
This Application Note provides a rigorous methodology for the preparation of stock solutions of 1-Ethyl-3-methyl-piperazine dihydrochloride (CAS: 53664-86-1 for free base; specific salt CAS varies by stereochemistry). This compound is a critical secondary amine building block used frequently in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors and GPCR ligands) and as a reagent in biological screening libraries.
Critical Technical Insight: As a dihydrochloride salt, this compound is highly water-soluble but significantly acidic in solution. Furthermore, the salt form is hygroscopic .[1] Inaccurate handling during weighing or improper solvent choice can lead to concentration errors of >10% or pH-induced toxicity in biological assays that is unrelated to the compound's pharmacology.
Physicochemical Profile & Solvent Strategy[2][3][4][5]
Before solubilization, the user must verify the specific stoichiometry of the salt (racemate vs. enantiomer) to ensure accurate Molarity (
| Property | Value / Description | Experimental Implication |
| Molecular Formula | Must account for 2 | |
| Molecular Weight | ~201.14 g/mol (Salt) | Use this MW for calculations, not the free base (~128.22). |
| Solubility (Water) | High (>50 mg/mL) | Preferred solvent for stability and high concentrations. |
| Solubility (DMSO) | Moderate/High | Used for compound libraries; avoids hydrolysis risks. |
| Acidity | High (pH ~2–4 in water) | CRITICAL: Aqueous stocks require buffering upon dilution. |
| Hygroscopicity | High | Rapid weighing required; store desiccated. |
Decision Logic: Solvent Selection
Use the following workflow to determine the appropriate solvent system for your application.
Figure 1: Decision Matrix for Solvent Selection. Blue nodes indicate biological workflows; Red indicates chemical synthesis workflows.
Protocol A: Preparation of Aqueous Stock (Preferred)
Target Concentration: 100 mM Volume: 10 mL Equipment: Analytical balance (0.1 mg precision), Class A volumetric flask, 0.22 µm PES syringe filter.
Step-by-Step Procedure
-
Calculate Mass Requirement:
Note: Always verify the MW on your specific vial label, as hydration states (e.g., ) may vary between suppliers.[2] -
Weighing (Hygroscopic Handling):
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Weigh 0.2011 g rapidly into a weigh boat.
-
Expert Tip: If the solid appears clumpy, it has likely absorbed moisture. In this case, determine the exact water content via Karl Fischer titration or assume a lower purity, but for general screening, proceed with rapid weighing.
-
-
Solubilization:
-
Add approximately 8 mL of molecular biology grade water (Milli-Q or equivalent) to a 15 mL conical tube or volumetric flask.
-
Add the weighed solid.
-
Vortex gently until fully dissolved. The solution should be clear and colorless.
-
-
pH Verification (Self-Validating Step):
-
Spot 2 µL of the solution onto pH paper.
-
Expected Result: pH 2.0 – 4.0.
-
Why? The release of 2 equivalents of HCl acidifies the water. If pH is neutral (~7), the compound may have degraded or is the free base form, not the dihydrochloride.
-
-
Volume Adjustment & Sterilization:
-
Adjust final volume to 10 mL with water.
-
Filter sterilize using a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile storage tube. PES is preferred over Nylon for aqueous amine solutions to minimize protein/drug binding.
-
Protocol B: Preparation of DMSO Stock
Target Concentration: 50 mM or 100 mM Application: High-throughput screening or organic synthesis where water is undesirable.
Step-by-Step Procedure
-
Solvent Preparation:
-
Use Anhydrous DMSO (≥99.9%). DMSO is hygroscopic; water absorption decreases the solubility of non-polar compounds, though piperazine salts tolerate wet DMSO well.
-
-
Dissolution:
-
Weigh the calculated mass (as per Protocol A).
-
Add the solid to a glass vial (DMSO can leach plasticizers from low-quality plastics; use Polypropylene or Glass).
-
Add DMSO to 80% of the target volume.
-
Sonicate: Sonicate for 5–10 minutes. The salt may dissolve slower in DMSO than in water.
-
-
Visual QC:
-
Hold the vial against a light source. Ensure no "schlieren" lines (mixing waves) or particulates remain.
-
-
Storage:
-
Aliquot immediately. DMSO stocks are prone to freeze-thaw degradation due to water uptake from the air each time the vial is opened.
-
Quality Control & Troubleshooting
QC Validation Loop
Every stock preparation must undergo a basic validation loop to ensure experimental integrity.
Figure 2: Quality Control Workflow. Mandatory checks before releasing the stock solution for experimental use.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Stock | Saturation or pH drift | Sonicate at 37°C. If persistent, check if free base was used instead of HCl salt. |
| Cell Toxicity in Controls | Acidic Shock | The stock is acidic (2HCl). Ensure the dilution into media (e.g., 1:1000) allows the media's buffer (HEPES/Bicarb) to neutralize the acid. |
| Viscous "Oily" Droplets | Phase Separation | Common in high-conc DMSO stocks with water contamination. Use fresh anhydrous DMSO. |
| Yellow Discoloration | Oxidation | Piperazines can oxidize.[3] If solution turns yellow, discard and prepare fresh. |
Storage & Stability
-
Temperature: Store at -20°C.
-
Container: Amber polypropylene tubes (light sensitive) or glass vials with PTFE-lined caps.
-
Shelf Life:
-
Solid: 2 years (desiccated).[4]
-
Aqueous Stock: 1 month at 4°C; 6 months at -20°C.
-
DMSO Stock: 3 months at -20°C (hygroscopic risk).
-
-
Freeze/Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated opening.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2772797, 1-Ethyl-3-methylpiperazine. Retrieved from [Link]
-
European Chemical Agency (ECHA). Registration Dossier: Piperazine derivatives. Retrieved from [Link]
Sources
High-throughput screening assays involving substituted piperazines
Application Note: Optimizing High-Throughput Screening (HTS) for Substituted Piperazine Libraries
Executive Summary
Substituted piperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs across CNS (e.g., Aripiprazole), oncology (e.g., Imatinib), and infectious disease indications.[1] However, their physicochemical properties—specifically the basicity of the piperazine nitrogens and lipophilicity of N-substituents—present unique challenges in High-Throughput Screening (HTS). This guide provides a validated framework for screening piperazine libraries, addressing solubility limits, assay interference, and specific protocols for GPCR and Kinase targets.
The Piperazine Advantage & Challenge
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship.[2] Its prevalence in drug discovery stems from its ability to enforce a specific spatial conformation while offering two distinct vectors for substitution (N1 and N4 positions).
Technical Insight: The pKa Factor Piperazine typically exhibits two pKa values (~5.3 and ~9.7). At physiological pH (7.4), the molecule often exists as a mono-cation or di-cation.
-
Impact on HTS: This ionization improves aqueous solubility compared to purely lipophilic scaffolds but can lead to non-specific binding to negatively charged components (e.g., cell membranes, plasticware surfaces) or interference with pH-sensitive fluorescence probes.
Pre-Screening: Compound Management & Solubility
Before initiating a screen, the library must be quality-controlled. Piperazine derivatives often suffer from the "brick dust" phenomenon—high melting points and poor solubility in aqueous buffers despite good DMSO solubility.
Table 1: Solvent & Plate Compatibility for Piperazines
| Parameter | Recommendation | Rationale |
| Storage Solvent | 100% Anhydrous DMSO | Prevents hydrolysis of sensitive substituents. |
| Max DMSO in Assay | < 0.5% (v/v) | Higher concentrations can perturb cell membranes, masking piperazine activity. |
| Plate Material | Polypropylene (Storage) / Polystyrene (Assay) | Polypropylene minimizes hydrophobic adsorption of lipophilic N-substituted piperazines. |
| Dispensing Method | Acoustic Droplet Ejection (ADE) | Contactless transfer prevents cross-contamination and maintains stoichiometry of viscous DMSO solutions. |
HTS Workflow Visualization
The following diagram outlines the optimized workflow for screening piperazine libraries, integrating specific checkpoints for aggregation and solubility.
Caption: Figure 1. Integrated HTS workflow for piperazine scaffolds, emphasizing an early solubility quality control (QC) step to prevent false negatives due to precipitation.
Protocol A: Cell-Based GPCR Functional Assay (Calcium Flux)
Target Context: 5-HT (Serotonin) and Dopamine receptors are classic targets for aryl-piperazines. Method: Calcium mobilization using FLIPR (Fluorometric Imaging Plate Reader).[3]
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably expressing the Gq-coupled GPCR of interest.
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Ensure strong buffering capacity to counteract potential local pH shifts from high-concentration basic amines.
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Probenecid: 2.5 mM (Inhibits anion exchange to retain dye).
Step-by-Step Protocol:
-
Cell Plating: Dispense 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove culture media. Add 20 µL of Dye Loading Buffer (containing Probenecid). Incubate 60 min at 37°C, then 15 min at RT.
-
Compound Preparation: Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of piperazine library compounds (10 mM stocks) directly into the assay plate to achieve a final concentration of 10 µM (0.1% DMSO final).
-
Note: Direct addition avoids intermediate dilution steps where lipophilic piperazines might precipitate.
-
-
Measurement: Transfer plate to FLIPR.
-
Baseline: Read fluorescence for 10 seconds.
-
Addition: Inject agonist (if antagonist mode) or buffer (if agonist mode).
-
Read: Monitor kinetics for 120 seconds.
-
-
Data Reduction: Calculate Max-Min fluorescence relative to baseline.
Protocol B: Biochemical Kinase Assay (TR-FRET)
Target Context: Piperazines are common linkers in kinase inhibitors (e.g., Bosutinib). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF).[3][4]
Reagents:
-
Enzyme: Recombinant Kinase (e.g., SRC, ABL).
-
Substrate: Biotinylated peptide substrate.
-
Detection: Eu-labeled anti-phospho antibody + SA-XL665 (Acceptor).
-
Detergent: 0.01% Triton X-100. Critical: Prevents formation of colloidal aggregates, a common false-positive mechanism for piperazines.
Step-by-Step Protocol:
-
Reaction Assembly: In a 384-well low-volume white plate, add:
-
2 µL Kinase/Peptide mix in kinase buffer.
-
50 nL Compound (Acoustic transfer).
-
2 µL ATP (at Km concentration).
-
-
Incubation: Seal and incubate at RT for 60 minutes.
-
Detection: Add 4 µL of Detection Mix (Eu-Antibody + SA-XL665 + EDTA to stop reaction).
-
Equilibration: Incubate 60 min at RT (protect from light).
-
Read: Measure on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
-
Calculation: HTRF Ratio =
.
Data Analysis & Validation Logic
Screening piperazines requires rigorous filtering to distinguish true pharmacological hits from artifacts (PAINS or aggregators).
Validation Metrics:
-
Z-Factor (Z'): Must be > 0.5 for a valid plate.
(Where p = positive control, n = negative control). -
Hit Threshold: Typically
(for agonists) or inhibition (for antagonists).
Hit Triage Logic: The following decision tree illustrates how to handle hits, specifically addressing the "frequent hitter" nature of some cationic amphiphilic piperazines.
Caption: Figure 2. Decision logic for validating piperazine hits. Note the specific "Aggregation Test" step, as piperazines can form colloidal aggregates that sequester enzymes.
References
-
Privileged Scaffolds: Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link
-
HTS Guidelines: National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US). Link
-
Assay Interference: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link
-
Piperazine Solubility: Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict the absorption of drugs." Current Drug Metabolism. Link
-
PAINS Filters: Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[5] Journal of Medicinal Chemistry. Link
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening - Enamine [enamine.net]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with 1-Ethyl-3-methyl-piperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for investigating the electrophysiological effects of 1-Ethyl-3-methyl-piperazine dihydrochloride, a piperazine derivative with potential neuromodulatory or cardiomodulatory activity. Given the limited specific data on this compound, this document serves as a foundational resource, outlining standard and robust electrophysiological techniques to characterize its profile. We present detailed protocols for patch-clamp, extracellular field potential, and multielectrode array (MEA) recordings. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended to empower researchers to systematically evaluate the impact of 1-Ethyl-3-methyl-piperazine dihydrochloride on cellular and network-level electrical activity.
Introduction: The Scientific Rationale
Piperazine and its derivatives are a class of compounds with a broad spectrum of biological activities. The parent compound, piperazine, is known to act as a GABA (γ-aminobutyric acid) agonist, primarily by affecting neuromuscular transmission in invertebrates.[1][2] This action is mediated through its agonist effects on inhibitory GABA receptors, leading to hyperpolarization and paralysis of parasites.[1] Furthermore, various substituted piperazines have been developed as drugs targeting a range of receptors and ion channels in the central nervous system and cardiovascular system.[3] For instance, some arylpiperazines exhibit both beta-blocking and class III antiarrhythmic properties, indicating their ability to modulate cardiac action potentials.[3]
1-Ethyl-3-methyl-piperazine dihydrochloride is a specific derivative whose electrophysiological properties are not yet well-characterized in publicly available literature. Its structural similarity to other bioactive piperazine compounds suggests a potential for interaction with ion channels and receptors that regulate cellular excitability. Therefore, a systematic electrophysiological investigation is warranted to uncover its potential therapeutic applications or toxicological profile.
This guide provides the necessary protocols to:
-
Determine the effect of 1-Ethyl-3-methyl-piperazine dihydrochloride on single-cell ion channel function and membrane potential using patch-clamp electrophysiology.
-
Assess the compound's influence on synaptic transmission and network excitability through extracellular field potential recordings in brain slices.
-
Evaluate the impact on neuronal network activity and synchrony over time using multielectrode arrays (MEAs).
Compound Handling and Solution Preparation
Safety Precautions
1-Ethyl-3-methyl-piperazine dihydrochloride and its related compounds may have unknown biological effects and potential toxicity. Therefore, standard laboratory safety procedures should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.[4]
-
Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Spill and Disposal: In case of a spill, contain the material and dispose of it according to your institution's chemical waste management guidelines.
Stock Solution Preparation
To ensure accurate and reproducible results, it is critical to prepare a high-concentration stock solution that can be diluted to the final working concentrations.
| Parameter | Recommendation | Rationale |
| Solvent | Sterile, deionized water or DMSO | The choice of solvent depends on the compound's solubility. Water is preferred, but if the compound is not readily soluble, DMSO can be used. The final concentration of DMSO in the experimental solution should be kept low (typically <0.1%) to avoid off-target effects. |
| Stock Concentration | 10-100 mM | A high concentration allows for small volumes to be added to the recording chamber, minimizing dilution of the extracellular solution and potential solvent effects. |
| Storage | Aliquot and store at -20°C or below | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Storage at low temperatures minimizes degradation over time.[7] |
Protocol for a 10 mM Aqueous Stock Solution:
-
Weigh out the appropriate amount of 1-Ethyl-3-methyl-piperazine dihydrochloride powder using a calibrated analytical balance.
-
In a sterile conical tube, dissolve the powder in the required volume of sterile, deionized water.
-
Vortex gently until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Patch-Clamp Electrophysiology: Probing Single-Cell Effects
The patch-clamp technique is the gold standard for studying the electrical properties of individual cells and the function of their ion channels.[8][9] It allows for high-resolution recording of ion channel currents and changes in membrane potential.[10][11]
Rationale and Experimental Design
By forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane, the patch-clamp technique can be configured in various modes to answer specific questions about the effect of 1-Ethyl-3-methyl-piperazine dihydrochloride.[12]
-
Voltage-Clamp: This mode is used to measure the flow of ions (current) across the membrane while the membrane potential is held at a constant value. It is ideal for studying the effect of the compound on specific ion channels (e.g., sodium, potassium, calcium, or chloride channels).
-
Current-Clamp: In this configuration, the current flowing across the membrane is controlled, and changes in the membrane potential are measured. This allows for the investigation of the compound's effect on resting membrane potential, action potential firing, and overall cellular excitability.
Experimental Workflow
Detailed Protocol: Whole-Cell Voltage-Clamp Recording
This protocol is designed to assess the effect of 1-Ethyl-3-methyl-piperazine dihydrochloride on voltage-gated ion channels in cultured neurons or other excitable cells.
Materials:
-
Cell Preparation: Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing the ion channel of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for K+ currents, in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Preparation:
-
Place the cell culture dish on the microscope stage and perfuse with external solution at a constant rate.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
-
Giga-seal Formation:
-
Lower the pipette into the bath and apply positive pressure.
-
Approach a target cell and gently press the pipette tip against the membrane.
-
Release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[9]
-
-
Baseline Recording:
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply a voltage-step protocol to elicit the currents of interest (e.g., a series of depolarizing steps from a holding potential of -80 mV to study voltage-gated sodium and potassium channels).
-
Record stable baseline currents for at least 5 minutes.
-
-
Compound Application:
-
Add 1-Ethyl-3-methyl-piperazine dihydrochloride to the perfusion system at the desired final concentration.
-
Record the effect of the compound on the elicited currents.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the compound and observe for reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward and outward currents before, during, and after compound application.
-
Analyze changes in current kinetics (activation and inactivation).
-
Extracellular Field Potential Recording: Assessing Network Effects
Extracellular field potential recordings measure the summed electrical activity of a population of neurons.[13][14] This technique is particularly useful for studying synaptic transmission and plasticity in acute brain slices.[15]
Rationale and Experimental Design
By placing a recording electrode in a specific layer of a brain slice (e.g., the stratum radiatum of the hippocampus), it is possible to record field excitatory postsynaptic potentials (fEPSPs), which represent the synchronized activation of many synapses.[15] This allows for the investigation of how 1-Ethyl-3-methyl-piperazine dihydrochloride affects:
-
Basal Synaptic Transmission: The strength of synaptic connections at a baseline level.
-
Synaptic Plasticity: The ability of synapses to strengthen (long-term potentiation, LTP) or weaken (long-term depression, LTD) their connections, which are cellular correlates of learning and memory.
Experimental Workflow
Detailed Protocol: Field Potential Recording in Hippocampal Slices
This protocol describes how to assess the impact of 1-Ethyl-3-methyl-piperazine dihydrochloride on synaptic transmission at the Schaffer collateral-CA1 synapse.
Materials:
-
Brain Slices: Acutely prepared hippocampal slices (300-400 µm thick) from a rodent.
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Bubble with 95% O₂ / 5% CO₂.
-
Recording and Stimulating Electrodes: Glass micropipettes filled with aCSF or tungsten electrodes.
-
Amplifier and Data Acquisition System.
Procedure:
-
Preparation:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Input-Output Curve:
-
Deliver a series of increasing stimulation intensities to determine the range of synaptic responses.
-
Select a stimulation intensity that evokes a response that is 30-40% of the maximum.
-
-
Baseline Recording:
-
Deliver single pulses at the selected intensity every 30 seconds (0.033 Hz).
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
-
Compound Application:
-
Switch the perfusion to aCSF containing 1-Ethyl-3-methyl-piperazine dihydrochloride at the desired concentration.
-
Continue recording to observe the effect on basal synaptic transmission.
-
-
Induction of Synaptic Plasticity (Optional):
-
After observing the effect on basal transmission, induce LTP with a high-frequency stimulation protocol (e.g., 100 Hz for 1 second).[15]
-
Continue recording for at least 60 minutes to assess the degree of potentiation in the presence of the compound.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline and plot over time.
-
Compare the magnitude of the compound's effect and the degree of LTP to control experiments.
-
Multielectrode Array (MEA) Recordings: High-Throughput Network Analysis
MEAs are grids of electrodes that allow for the simultaneous, non-invasive recording of extracellular electrical activity from multiple sites in a neuronal culture or brain slice.[16][17] This technique is ideal for studying the effects of a compound on the spontaneous activity, synchrony, and network dynamics of neuronal populations over extended periods.[18]
Rationale and Experimental Design
MEAs provide a high-throughput platform to assess the impact of 1-Ethyl-3-methyl-piperazine dihydrochloride on network function.[17] Key parameters that can be analyzed include:
-
Spike Rate: The overall firing frequency of individual neurons or the entire network.
-
Bursting Activity: The tendency of neurons to fire in rapid succession.
-
Network Synchrony: The degree to which neurons across the network fire in a coordinated manner.
Experimental Workflow
Detailed Protocol: MEA Recording of Cultured Neuronal Networks
This protocol outlines the steps for evaluating the effects of 1-Ethyl-3-methyl-piperazine dihydrochloride on the spontaneous activity of cultured cortical or hippocampal neurons.
Materials:
-
MEA Plates: Commercially available MEA plates with integrated electrodes.
-
Neuronal Culture: Primary neurons cultured on the MEA plates for a sufficient time to form active networks (typically >14 days in vitro).
-
MEA Recording System: Including amplifier, data acquisition hardware, and analysis software.
Procedure:
-
Preparation:
-
Ensure the neuronal culture on the MEA plate has reached a mature and stable level of activity.
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and allow it to acclimate.
-
Record at least 20 minutes of spontaneous baseline activity to establish a stable pre-drug firing pattern.[19]
-
-
Compound Application:
-
Carefully add 1-Ethyl-3-methyl-piperazine dihydrochloride to the culture medium to achieve the desired final concentration. It is recommended to add a small volume of a concentrated stock to minimize disturbance to the culture.[19]
-
Alternatively, a full media exchange with medium containing the compound can be performed, though this may introduce a transient change in activity.[19]
-
-
Post-Compound Recording:
-
Record the network activity continuously for the desired duration, which can range from minutes to hours, to capture both acute and long-term effects.
-
-
Data Acquisition and Analysis:
-
Use the MEA software to record the raw data. A typical sampling rate is 12.5 kHz, with a bandpass filter of 200-2500 Hz.[20]
-
Perform spike detection using a threshold-based method (e.g., 6x the standard deviation of the noise).[20]
-
Analyze the spike trains to extract parameters such as mean firing rate, burst frequency, and network synchrony indices.
-
Compare these parameters before and after the application of the compound.
-
Data Interpretation and Further Steps
The results from these three complementary techniques will provide a comprehensive initial electrophysiological profile of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
Patch-clamp data will reveal if the compound directly modulates specific ion channels or the intrinsic excitability of individual neurons.
-
Field potential recordings will indicate whether the compound affects synaptic communication and plasticity within a local circuit.
-
MEA recordings will show the compound's impact on the emergent properties of a larger neuronal network.
Based on these initial findings, further experiments can be designed to elucidate the specific molecular targets and mechanisms of action. For example, if the compound is found to inhibit neuronal firing, subsequent experiments could investigate its effects on specific subtypes of GABA or other inhibitory receptors.
References
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
protocols.io. (2023). Multi-electrode array (MEA). Retrieved from [Link]
-
ADInstruments. (n.d.). Extracellular Recordings | Field Potentials. Retrieved from [Link]
-
JoVE. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Pesaran, B., et al. (2018). Investigating large-scale brain dynamics using field potential recordings: analysis and interpretation. Nature Neuroscience. Retrieved from [Link]
-
Martin, R. J. (1985). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British Journal of Pharmacology. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
ResearchGate. (2016). Application protocol for MEA (multielectrode array) systems?. Retrieved from [Link]
-
Ogden, D., & Stanfield, P. (2012). An Introduction to Patch Clamp Recording. Microelectrode Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Local field potential. Retrieved from [Link]
-
European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
-
Conduct Science. (2022). Principle, Types, and Applications of Patch Clamp Electrophysiology. Retrieved from [Link]
-
Clark, M. T., et al. (1993). Synthesis, cardiac electrophysiology, and beta-blocking activity of novel arylpiperazines with potential as class II/III antiarrhythmic agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Multi Channel Systems. (n.d.). Microelectrode Array (MEA). Retrieved from [Link]
-
ResearchGate. (n.d.). Field potential recording modalities. Retrieved from [Link]
-
PlasticityLab. (n.d.). Methods. Retrieved from [Link]
-
Harvard Bioscience. (2024). What is an MEA (multielectrode array or microelectrode array)?. Retrieved from [Link]
-
JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperazine dihydrochloride. Retrieved from [Link]
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[1-(3-Methyl-2-pyridinyl)ethyl]piperazine. Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cardiac electrophysiology, and beta-blocking activity of novel arylpiperazines with potential as class II/III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.nl [fishersci.nl]
- 8. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. conductscience.com [conductscience.com]
- 11. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Extracellular Recordings | Field Potentials | ADInstruments [adinstruments.com]
- 14. Local field potential - Wikipedia [en.wikipedia.org]
- 15. PlasticityLab | Methods [plasticitylab.com]
- 16. multichannelsystems.com [multichannelsystems.com]
- 17. What Is an MEA (Multielectrode Array)? | Harvard Bioscience [harvardbioscience.com]
- 18. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Multi-electrode array (MEA) [protocols.io]
Use of 1-Ethyl-3-methyl-piperazine dihydrochloride in fragment-based drug discovery
Application Note: 1-Ethyl-3-methyl-piperazine Dihydrochloride in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the technical application of 1-Ethyl-3-methyl-piperazine dihydrochloride as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Piperazines are considered "privileged structures" in medicinal chemistry due to their ability to adopt defined conformations and their high frequency in FDA-approved drugs.[1]
The dihydrochloride salt form offers superior aqueous solubility compared to the free base, making it ideal for the high-concentration requirements of NMR and SPR screening. However, its acidic nature requires specific buffering protocols to prevent protein denaturation during screening. This note provides validated workflows for library preparation, Ligand-Observed NMR screening (STD-NMR), and hit-to-lead synthetic evolution.
Chemical Profile & Rationale
The 1-ethyl-3-methyl-piperazine scaffold represents a "Rule of Three" compliant fragment. Its secondary amine acts as a versatile vector for chemical elaboration, while the C3-methyl group introduces a critical stereochemical probe for exploring binding pocket specificity.
| Property | Value (Free Base) | Value (2HCl Salt) | Relevance to FBDD |
| Molecular Weight | 128.22 Da | ~201.15 Da | Ideal for FBDD (Target <300 Da). |
| cLogP | ~1.0 | N/A (Salt) | Hydrophilic; low risk of non-specific hydrophobic aggregation. |
| Solubility | Moderate (Oil) | High (Solid) | Salt form enables >100 mM aqueous stocks. |
| pKa | ~9.0 (N1), ~5.0 (N4) | N/A | Basic nitrogens require pH buffering in assay. |
| Stereochemistry | Racemate or Enantiopure | Same | C3-Methyl creates a chiral center. |
Expert Insight: In primary screening, the dihydrochloride salt is preferred over the free base because the free base is often a hygroscopic oil that is difficult to weigh accurately for library plating. The salt is a stable solid, ensuring precise stoichiometry.
Application Workflow: From Library to Lead
The following diagram outlines the critical path for utilizing this fragment, emphasizing the Quality Control (QC) steps often missed in standard protocols.
Figure 1: Operational workflow for piperazine fragment handling. Note the critical pH QC step due to the HCl salt form.
Protocol A: Stock Solution Preparation
Challenge: The dihydrochloride salt releases two equivalents of HCl upon dissolution. If dissolved in DMSO and added directly to a protein buffer with weak buffering capacity (e.g., 10 mM HEPES), it can locally drop the pH, causing protein precipitation (false positive).
Reagents:
-
1-Ethyl-3-methyl-piperazine dihydrochloride (Solid)
-
DMSO-d6 (99.9% D)
-
Phosphate Buffer (PBS) or HEPES (50 mM minimum strength)
Procedure:
-
Weighing: Weigh approx. 1-2 mg of the dihydrochloride salt into a glass vial.
-
Calculation: To achieve a 100 mM stock in 1 mL:
(Note: For fragments, we typically prep 100 mM or 200 mM stocks).
-
-
Dissolution: Add the calculated volume of DMSO-d6. Vortex for 30 seconds. The salt should dissolve readily.
-
The "Buffer Shock" Test (Self-Validation):
-
Prepare a "dummy" sample: 5 µL of stock + 495 µL of your assay buffer.
-
Measure pH.[2] If pH shifts by >0.2 units, your assay buffer is too weak.
-
Correction: Increase assay buffer concentration to 50-100 mM or adjust the stock solution pH using a small aliquot of concentrated NaOH (carefully, to avoid precipitation).
-
Protocol B: Ligand-Observed STD-NMR Screening
Saturation Transfer Difference (STD) NMR is the gold standard for this fragment because it detects transient binding (
Experimental Setup:
-
Instrument: 500 MHz or 600 MHz NMR with cryoprobe.
-
Temperature: 283 K (10°C) or 298 K (25°C). Lower temperature often favors binding.
-
Protein Conc: 5–10 µM.
-
Fragment Conc: 500 µM (Ligand:Protein ratio ~50:1 to 100:1).
Step-by-Step Protocol:
-
Sample Prep:
-
Mix 500 µL Protein Buffer (in D2O/H2O 10:90) + 5 µL Fragment Stock (100 mM).
-
Crucial: Ensure final DMSO concentration is <2% (usually 1%).
-
-
Pulse Sequence (stdiffesgp):
-
On-Resonance Irradiation: 0.0 ppm to -1.0 ppm (Targeting protein methyls). Verify your fragment does not have signals here. The ethyl group methyl is usually at ~1.0 ppm, so irradiate at -0.5 ppm or in the aromatic region if the protein allows.
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Saturation Time: 2 seconds.
-
-
Data Acquisition:
-
Acquire interleaved scans (on/off) to minimize drift. Total scans: 64 to 128.
-
-
Analysis:
-
Subtract "On" from "Off".
-
Positive Hit: Signals corresponding to the piperazine ring protons (multiplets at 2.5–3.5 ppm) and the ethyl group appear in the difference spectrum.
-
Negative Control: Run the fragment without protein. If signals appear, it indicates non-specific aggregation or direct irradiation (Artifact).
-
Protocol C: Hit-to-Lead Evolution Strategy
Once 1-ethyl-3-methyl-piperazine is identified as a hit, the strategy shifts to Growing . The secondary amine (N4 position) is the primary vector.
Synthetic Logic: The N1 position is already capped (Ethyl). The C3 methyl provides a chiral constraint. The N4 position points into solvent or an adjacent sub-pocket.
Figure 2: Synthetic divergence from the N4-amine handle.
Synthesis Protocol (Parallel Library Generation):
-
Reagents: 1-Ethyl-3-methyl-piperazine (Free base liberated from HCl salt), diverse Carboxylic Acids, HATU, DIPEA, DMF.
-
Liberation of Free Base (In-situ):
-
Dissolve 2HCl salt in DMF.
-
Add 3.0 equivalents of DIPEA. (2 eq to neutralize HCl, 1 eq for reaction).
-
-
Coupling:
-
Add Carboxylic Acid (1.1 eq) and HATU (1.1 eq).
-
Shake at RT for 16 hours.
-
-
Purification: SCX (Strong Cation Exchange) cartridges are ideal here. The product (tertiary amine) will catch; non-basic impurities wash through. Elute with NH3/MeOH.
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Protein Precipitation | Acidic shock from 2HCl salt. | Increase buffer strength to 50mM; Check pH of stock. |
| No STD Signal | Try WaterLOGSY (better for tight binders) or increase protein conc. | |
| Broad NMR Lines | Aggregation or paramagnetic impurities. | Spin sample at 13k rpm; Add 0.01% Triton X-100. |
| Complex NMR Spectra | Racemic mixture (C3 methyl). | The C3-methyl creates enantiomers. If spectra are messy, use enantiopure material. |
References
-
Verdonk, M. L., et al. (2003). "Virtual screening using protein-ligand docking: avoiding artificial enrichment." Journal of Medicinal Chemistry. (Discusses piperazine as a frequent hitter/privileged scaffold).
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3] Nature Chemistry. (Foundational text on FBDD principles).
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. (The core protocol for STD-NMR).
-
Astex Pharmaceuticals. (2012). "Fragment-based drug discovery: a practical approach." (Case studies involving piperazine growth vectors).
-
PubChem. "1-Ethyl-3-methylpiperidine Compound Summary." (Chemical properties and safety data).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-3-methyl-piperazine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyl-piperazine Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of 1-Ethyl-3-methyl-piperazine, a key intermediate in various pharmaceutical applications, presents unique challenges, primarily revolving around achieving selective N-alkylation and maximizing yield while minimizing impurity formation. The most common and logical synthetic approach starts from the commercially available 2-methylpiperazine. The core of the synthesis involves the selective introduction of an ethyl group at the N1 position, followed by conversion to the dihydrochloride salt for improved stability and handling.
Two primary synthetic routes are generally considered for the N-ethylation of 2-methylpiperazine: direct alkylation with an ethylating agent and reductive amination with acetaldehyde. This guide will delve into the nuances of both methods, offering solutions to common problems encountered during the synthesis and purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.
Synthesis & Reaction Optimization
Q1: What are the most common methods for synthesizing 1-Ethyl-3-methyl-piperazine?
A1: The two most prevalent and practical methods for the synthesis of 1-Ethyl-3-methyl-piperazine from 2-methylpiperazine are:
-
Direct Alkylation: This method involves the reaction of 2-methylpiperazine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. While straightforward, this approach can be prone to over-alkylation, leading to the formation of the undesired 1,4-diethyl-2-methylpiperazine.[1][2]
-
Reductive Amination: This is often the preferred method for achieving mono-alkylation with higher selectivity.[3][4] It involves the reaction of 2-methylpiperazine with acetaldehyde in the presence of a reducing agent. The reaction proceeds through an intermediate iminium ion, which is then reduced to form the final product.[5]
Q2: My yield of 1-Ethyl-3-methyl-piperazine is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of 1-Ethyl-3-methyl-piperazine can stem from several factors, depending on the chosen synthetic route. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-alkylation (Direct Alkylation) | Use a significant excess of 2-methylpiperazine (3-5 equivalents) relative to the ethylating agent. | Le Chatelier's principle dictates that increasing the concentration of one reactant (2-methylpiperazine) will drive the reaction towards the formation of the mono-alkylated product and reduce the statistical probability of the product reacting again. |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. | Chemical reactions have an activation energy barrier. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate. |
| Side Reactions | In direct alkylation, consider using a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide). For reductive amination, ensure the reducing agent is added after the formation of the iminium ion. | Ethyl iodide is a more potent alkylating agent and can lead to more side products. In reductive amination, premature addition of the reducing agent can reduce the starting aldehyde. |
| Suboptimal pH (Reductive Amination) | Maintain a mildly acidic pH (around 5-6) during the iminium ion formation step. | The formation of the iminium ion is acid-catalyzed, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic. A mildly acidic pH ensures a sufficient concentration of both the protonated aldehyde (for activation) and the free amine. |
Q3: I am observing a significant amount of the 1,4-diethyl-2-methylpiperazine byproduct. How can I suppress this side reaction?
A3: The formation of the di-alkylated byproduct is a common challenge in the direct alkylation of piperazines. Here are effective strategies to enhance mono-selectivity:
-
Utilize a Protecting Group: A highly effective strategy is to first protect one of the nitrogen atoms of 2-methylpiperazine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The mono-protected piperazine can then be ethylated, followed by the removal of the protecting group under acidic conditions. This multi-step process often provides a much cleaner product with a higher yield of the desired mono-ethylated compound.
-
Control Stoichiometry: As mentioned previously, using a large excess of the starting 2-methylpiperazine is a simpler, one-pot approach to favor mono-alkylation.[6]
-
Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methyl-piperazine via Reductive Amination
This protocol provides a step-by-step methodology for a robust and selective synthesis.
Materials:
-
2-Methylpiperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.1 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Reduction: Once the imine formation is deemed complete (can be monitored by TLC or GC-MS), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1-Ethyl-3-methyl-piperazine free base.
Protocol 2: Preparation of 1-Ethyl-3-methyl-piperazine Dihydrochloride
Materials:
-
Crude 1-Ethyl-3-methyl-piperazine
-
Anhydrous diethyl ether or isopropanol
-
Concentrated Hydrochloric Acid or HCl gas
Procedure:
-
Dissolution: Dissolve the crude 1-Ethyl-3-methyl-piperazine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Salt Formation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 equivalents), or bubble hydrogen chloride gas through the solution, while stirring.
-
Precipitation: A white precipitate of 1-Ethyl-3-methyl-piperazine dihydrochloride should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.[7]
Visualizing the Workflow
To better understand the troubleshooting process, the following diagram outlines a logical workflow for addressing common issues in the synthesis.
Caption: Troubleshooting workflow for the synthesis of 1-Ethyl-3-methyl-piperazine dihydrochloride.
References
- Dixit, V. M., et al. (1976). Indian Journal of Chemistry, 14B, 874-878.
- Morren, H. (1953). U.S.
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- ResearchGate. (n.d.).
- Pearson+. (n.d.).
- PubChem - NIH. (n.d.). 2-Methylpiperazine | C5H12N2 | CID 66057.
- Benchchem. (n.d.).
- PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Slideshare. (n.d.). Driving Precise Alkylation Reactions with Methyl Iodide | PPTX.
- PubChem - NIH. (n.d.). 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219.
- ACS Omega. (2026).
- Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
Sources
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 6. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
1-Ethyl-3-methyl-piperazine dihydrochloride solubility issues in physiological buffers
[2][3]
Product Overview
-
Chemical Nature: Piperazine derivative salt (2HCl).[1][2][3]
-
Physiological State: At pH 7.4, the molecule exists primarily as a mono-cation .[1][2][3]
-
Common Application: Building block for pharmaceutical synthesis; ligand in receptor assays.[1][2][3]
Part 1: The Core Solubility Challenge
Users frequently report precipitation or "oiling out" when adding the dihydrochloride salt directly to physiological buffers like PBS or DMEM.[1][2] This is rarely due to the intrinsic insolubility of the piperazine scaffold but is driven by Acid-Base Thermodynamics and Buffer Capacity Collapse .[1]
The Mechanism of Failure
-
Acidity Overload: The dihydrochloride salt releases 2 equivalents of protons (H⁺) for every mole of compound dissolved.[1][2]
-
Buffer Collapse: Standard PBS (10 mM Phosphate) cannot neutralize the acidity of high-concentration stocks (>10 mM).[1][2][3] The pH rapidly drops to ~3.0–4.0.[1][2]
-
Ionic Strength Shock: The sudden release of chloride ions (
) combined with physiological NaCl (150 mM) can trigger the "Common Ion Effect," reducing the solubility product ( ) of the salt.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: Why does my solution turn cloudy immediately upon adding the salt to PBS?
Diagnosis: You likely exceeded the buffering capacity, causing a pH crash. Technical Insight: At acidic pH (< 5.0), the compound is fully soluble as a di-cation.[1][2][3] However, if the pH drifts into a "grey zone" (pH 5–6) during mixing, or if the local concentration of Chloride is too high, you may induce salting out .[1] Solution: Do not dissolve the solid directly into the final buffer. Prepare a concentrated stock in pure water or DMSO first, then dilute into the buffer while monitoring pH.[1]
Q2: I prepared a 100 mM stock in water, but it precipitates when diluted 1:10 into PBS (pH 7.4).
Diagnosis: Isoelectric/Monocationic Solubility Limit. Technical Insight: Based on piperazine analogs, the pKa values are approximately 9.1 (pKa1) and 4.7 (pKa2) .[1]
-
In Water (Acidic): The compound is a Di-cation (+2) (Highly Soluble).[1][2][3]
-
In PBS (pH 7.4): The compound deprotonates to a Mono-cation (+1) .[1][2][3]
-
The Issue: The mono-cation is less soluble than the di-cation.[2][3] If your final concentration exceeds the solubility limit of the mono-cationic form (often >50 mM for these derivatives), it will precipitate.[1][3] Solution:
-
Use a high-capacity buffer (e.g., 100 mM HEPES) instead of standard PBS to maintain pH stability, which keeps the compound solubilized.[1][2][3]
Q3: Can I use DMSO to fix the solubility?
Diagnosis: Solvent miscibility strategy. Technical Insight: Yes. Piperazine dihydrochlorides are often sparingly soluble in organic solvents unless they are very polar (like DMSO).[1][2][3] Protocol: Dissolve the solid in 100% DMSO to make a high-concentration stock (e.g., 100–500 mM). Dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to avoid cytotoxicity.[1][2][3]
Part 3: Optimized Experimental Protocols
Protocol A: Preparation of a pH-Neutral Stock Solution (Recommended)
Use this protocol for cell culture or enzymatic assays where pH 7.4 is critical.[3]
-
Weighing: Weigh the target amount of 1-Ethyl-3-methyl-piperazine dihydrochloride.
-
Dissolution: Dissolve in Milli-Q Water (NOT Buffer) to reach 80% of the final volume.
-
Example: For 10 mL of 50 mM stock, dissolve in 8 mL water.[1]
-
-
pH Adjustment (Critical Step):
-
Final Volume: Add Milli-Q water to reach the final volume.
-
Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane .
Protocol B: "DMSO-Spike" Method (For High Throughput Screening)
-
Dissolve the dihydrochloride salt in 100% DMSO to a concentration of 100 mM .
-
Add the DMSO stock to the buffer under rapid agitation (vortexing).[1][2]
Part 4: Technical Data & Compatibility
Table 1: Physicochemical Properties & Buffer Compatibility [2][3]
| Parameter | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~201.14 g/mol (Dihydrochloride) | Account for the mass of 2HCl when calculating molarity.[2][3] |
| pKa1 (est.) | ~9.1 (Secondary Amine) | Protonated at pH 7.[1][2][3]4. |
| pKa2 (est.) | ~4.7 (Tertiary Amine) | Deprotonated at pH 7.[1][2][3]4. |
| Solubility (Water) | > 100 mM | Highly soluble (Acidic pH).[1][2][3] |
| Solubility (PBS) | ~ 10–50 mM (pH dependent) | Reduced solubility due to Common Ion Effect.[1][2][3] |
| PBS Compatibility | Low (Direct Addition) | Requires pre-neutralization or high dilution.[1][2] |
| HEPES Compatibility | High | Better buffering capacity for acidic salts.[1][2] |
Figure 1: Solubility & Protonation State Decision Tree
Caption: Decision tree for solubilizing piperazine dihydrochloride salts. Direct addition to buffer is the primary cause of experimental failure.
References
-
Khalili, F., Henni, A., & East, A. L. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1]
-
Supports the pKa estimation (pKa1 ~9.2, pKa2 ~4.7) for ethyl/methyl substituted piperazines.[3]
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102760, 1-Ethyl-3-methylpiperidine (Analog Structure/Properties).
- Provides structural confirmation and property baselines for similar piperidine/piperazine deriv
-
Merck Millipore. 1-Methylpiperazine Product Information & Safety Data Sheet.
- Reference for general handling, solubility, and safety profiles of methyl-piperazine deriv
Sources
Preventing degradation of 1-Ethyl-3-methyl-piperazine dihydrochloride in solution
The following technical guide is structured as a Tier 3 Support Resource for analytical and formulation scientists. It synthesizes specific physicochemical properties of piperazine salts with best practices for handling secondary amines in drug development contexts.
Subject: Prevention of Hydrolytic and Oxidative Degradation in Solution Compound Class: Substituted Piperazine Salt (Secondary Amine) CAS (Ref): 1630082-91-5 (S-isomer generic ref), 5308-25-8 (Free base ref)[1]
Module 1: The Stability Triad (Core Directives)[1]
For researchers observing unexpected peak impurities or potency loss, adherence to these three core directives solves 85% of stability issues.
The pH-Oxidation Axis
The Mechanism: 1-Ethyl-3-methyl-piperazine dihydrochloride exists as a stable, diprotonated species in its solid salt form.[1] In solution, stability is inversely proportional to pH.[1]
-
Low pH (< 4.0): Both nitrogens are protonated (
).[1] The lone pairs are sequestered, rendering the molecule resistant to oxidative attack.[1] -
Neutral/Basic pH (> 6.0): As pH approaches the first pKa (approx. 5.[1]3) and second pKa (approx. 9.6), the N4-nitrogen (secondary amine) deprotonates.[1] The exposed lone pair becomes a "magnet" for dissolved oxygen and radical species, leading to rapid N-oxide formation and ring dehydrogenation.[1]
-
Directive: Maintain stock solutions in acidic media (0.1 N HCl) or unbuffered water (naturally acidic for the dihydrochloride salt). Do not store in neutral buffers (PBS) for >24 hours without antioxidants.
The Nitrosamine Hazard (Critical for Drug Dev)
The Mechanism: This compound contains a secondary amine at the N4 position.[1] In the presence of trace nitrites (often found in water sources, excipients, or nitric acid washes), it readily forms N-nitroso-1-ethyl-3-methyl-piperazine, a potential mutagenic impurity (PMI).[1]
-
Directive: Use only HPLC-grade water certified <5 ppb nitrite.[1] Avoid using sodium azide as a preservative in buffers containing this compound.[1]
Hygroscopic Hydrolysis
The Mechanism: The dihydrochloride salt is highly hygroscopic.[1] Absorbed atmospheric water creates a localized "solution film" on the solid crystal surface, facilitating micro-hydrolysis and allowing atmospheric
-
Directive: Store solid material in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Module 2: Troubleshooting Guide (Q&A Format)
Q1: My solution has turned from colorless to pale yellow/brown. Is it still usable?
Diagnosis: Oxidative Degradation. The yellowing is characteristic of N-oxide formation and subsequent polymerization or dehydrogenation of the piperazine ring.[1] This is often catalyzed by trace transition metals (Fe, Cu) in the solvent.[1]
-
Verdict: Discard. The impurity profile has likely changed.[1]
-
Prevention:
Q2: I see a new peak eluting after the main peak in Reverse Phase HPLC. What is it?
Diagnosis: N-Nitrosamine or Amide Formation. [1]
-
Scenario A (Nitrosamine): If you used a buffer containing nitrate/nitrite salts or stored the solution in non-virgin glassware washed with nitric acid.[1] The secondary amine at N4 has been nitrosated.[1]
-
Scenario B (Carbamate): If the solution was basic (pH > 9) and exposed to air, the amine reacted with atmospheric
to form a carbamate.[1] -
Action: Check your solvent purity. Re-run the sample using fresh, LC-MS grade water.[1]
Q3: The solid material has clumped into a hard cake. Can I grind it and use it?
Diagnosis: Moisture Absorption. The salt has absorbed water.[1][2] While the chemical structure might be intact, the weighing accuracy is now compromised because the mass includes unknown amounts of water.[1]
-
Action: Do not use for quantitative analytical standards. For qualitative synthesis, you may dry it under vacuum over
, but verify purity via NMR first.[1]
Module 3: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)
Target Stability: 6 months at -20°C
-
Solvent Prep: Take 50 mL of HPLC-grade water. Sparge with Argon gas for 15 minutes to displace dissolved oxygen.[1]
-
Weighing: Weigh the target amount of 1-Ethyl-3-methyl-piperazine dihydrochloride rapidly. Note: Do not leave the stock bottle open.
-
Dissolution: Add the solid to the sparged water. The pH should naturally drop to ~2-3 due to the HCl counter-ions.[1] Do not adjust pH.
-
Aliquoting: Filter through a 0.22 µm PVDF filter (low protein binding) into amber glass vials.
-
Headspace: Flush the headspace of each vial with Argon before capping.[1]
-
Storage: Store at -20°C. Avoid freeze-thaw cycles (limit to max 3).
Protocol B: Stress Testing (For Method Validation)
To validate your analytical method's ability to detect degradation products, perform this forced degradation study.
| Stress Condition | Procedure | Expected Degradation Pathway |
| Oxidative | 0.1 M | N-Oxide formation (at N1 or N4) |
| Thermal | 60°C, 24 hours | Ring opening / Polymerization |
| Photolytic | 1.2 million lux hours (UV/Vis) | Radical oxidation / discoloration |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Free base formation, potential polymerization |
Module 4: Visualizing Degradation Pathways[1]
The following diagram illustrates the critical degradation nodes for 1-Ethyl-3-methyl-piperazine.
Caption: Primary degradation vectors.[1] Note that the Free Base form acts as a gateway to rapid oxidative degradation and carbamate formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride (Analogous Salt Stability Data).[1] Retrieved from [Link]
-
Freeman, F. (2013). Piperazine and its Derivatives: Stability and Reactivity.[1] Encyclopedia of Reagents for Organic Synthesis.[1] (General chemistry of piperazine oxidation).
-
European Medicines Agency (2020). Assessment report on nitrosamine impurities in human medicinal products.[1] (Guidance on secondary amine nitrosation risks). Retrieved from [Link]
-
Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture.[3] Current Opinion in Chemical Engineering.[1] (Data on thermal stability of piperazine derivatives). Retrieved from [Link]
Sources
Minimizing side reactions during the alkylation of piperazine
To: Research & Development Team From: Senior Application Scientist, Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Piperazine Alkylation
Executive Summary
The alkylation of piperazine is a deceptive reaction. While theoretically simple, the symmetric nature of the scaffold and the increased nucleophilicity of the secondary amine product often lead to a "runaway" reaction, resulting in significant bis-alkylation and quaternary ammonium salt formation.
This guide moves beyond standard textbook procedures. It is designed as a troubleshooting center for bench scientists, focusing on the kinetic and thermodynamic levers you can pull to enforce mono-selectivity. We will cover direct alkylation strategies, protective group workflows, and reductive amination alternatives, supported by mechanistic insights.
Part 1: The Mechanistic Challenge (Why this fails)
To solve the problem, you must visualize the competition. The reaction is governed by the relative nucleophilicity of the starting material (
-
The Trap: In many SN2 reactions, the introduction of an alkyl group (an electron-donating group) increases the electron density on the nitrogen. Consequently, the mono-alkylated product is often more nucleophilic than the unsubstituted piperazine (
). -
The Result: As soon as a molecule of product is formed, it competes aggressively for the remaining alkylating agent, leading to bis-alkylation even when starting material remains.
Visualizing the Pathway
Figure 1: The kinetic cascade of piperazine alkylation. The electron-donating alkyl group makes the Mono-species more reactive (
Part 2: Troubleshooting & Optimization (Q&A)
Scenario A: "I am seeing >30% bis-alkylated impurity."
Root Cause: The local concentration of alkylating agent is too high relative to the piperazine, or the product is out-competing the starting material.
Corrective Actions:
-
The "Dilution & Dump" Protocol:
-
Why: You need to statistically favor the collision of R-X with unsubstituted piperazine.
-
Fix: Use a large excess of piperazine (3–5 equivalents). Dissolve the piperazine completely before adding the alkyl halide. Add the alkyl halide dropwise and highly diluted to keep its local concentration low.
-
-
Acidification Strategy (The pH Lever):
-
Why: Protonating the piperazine creates a statistical mixture of di-cation, mono-cation, and free base. The mono-cation (
) is far less nucleophilic than the free base ( ).[1] -
Fix: React piperazine monohydrochloride (or add 1 eq. of HCl) in ethanol. This suppresses the reactivity of the second nitrogen atom via electrostatic repulsion and protonation.
-
Scenario B: "My product is water-soluble and I can't extract it."
Root Cause: Formation of Quaternary Ammonium Salts.[1][2][3] If you used a strong electrophile (e.g., Methyl Iodide, Benzyl Bromide) and heat, you likely over-alkylated to the quaternary salt, which is permanently ionic and locks the molecule in the aqueous phase.
Corrective Actions:
-
Switch to Reductive Amination:
-
Why: This mechanism proceeds via an iminium ion intermediate. Once the mono-alkyl amine is formed, it cannot form a second iminium ion with the same carbonyl carbon easily under these conditions, effectively stopping the reaction at the tertiary amine stage.
-
Protocol: Use the corresponding aldehyde/ketone with Sodium Triacetoxyborohydride (STAB). This completely eliminates quaternary salt formation.
-
-
Ion-Pair Extraction:
-
Fix: If you must salvage the current batch, try extracting with a mixture of Chloroform/Isopropanol (3:1) from a saturated salt solution.
-
Scenario C: "Regioselectivity is poor on my 2-substituted piperazine."
Root Cause: Steric vs. Electronic Conflict. In 2-substituted piperazines (e.g., 2-methylpiperazine), the N1 (less sterically hindered) and N4 (more hindered) positions compete.
Corrective Actions:
-
Steric Control:
-
Insight: For bulky electrophiles (e.g., benzyl bromide), reaction at the N4 position (distal to the substituent) is favored due to steric hindrance at N1.
-
-
Protection Strategy:
-
Fix: Do not rely on luck.[1] Use N-Boc-3-methylpiperazine (commercially available) where the steric center is already protected or exposed depending on your target.
-
Part 3: Comparative Data & Selection Guide
Table 1: Comparison of Alkylation Methodologies
| Method | Selectivity (Mono:Bis) | Cost/Complexity | Best For... |
| Direct Alkylation (1:1 eq) | Poor (60:40) | Low | Rough screening; symmetric electrophiles. |
| Excess Piperazine (5:1 eq) | Excellent (>95:5) | Low (requires workup) | Cheap starting materials; volatile piperazine. |
| Mono-Boc Protection | Perfect (100:0) | High (2 extra steps) | Precious alkylating agents; GMP synthesis. |
| Reductive Amination | High (>90:10) | Medium | Avoiding quaternary salts; unstable halides. |
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate value and chemical nature.
Part 4: Validated Experimental Protocols
Protocol A: The "High Fidelity" Reductive Amination
Best for: Avoiding over-alkylation and quaternary salts.
-
Preparation: Dissolve Piperazine (1.2 eq) and the Aldehyde (1.0 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Checkpoint: The solution may warm slightly. This "pre-complexation" step is vital to ensure the aldehyde is bound before the reducing agent attacks.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Why STAB? It is milder than NaBH4 and will not reduce the aldehyde directly, ensuring only the imine is reduced.
-
-
Workup: Quench with saturated NaHCO3. Extract with DCM. The product will be exclusively the mono-alkylated tertiary amine.
Protocol B: The "Excess Reagent" Direct Alkylation
Best for: Cheap alkyl halides where piperazine removal is easy.
-
Dissolution: Dissolve Piperazine (5.0 eq) in Acetonitrile or Ethanol. Ensure complete solubility (heat if necessary) before proceeding.
-
Addition: Dissolve the Alkyl Halide (1.0 eq) in a separate volume of solvent. Add this solution dropwise to the stirring piperazine solution over 1 hour.
-
Tip: Use a syringe pump for best results. This keeps the concentration of R-X low relative to the piperazine.
-
-
Scavenging: Add solid Potassium Carbonate (K2CO3, 2.0 eq) to scavenge the acid generated.
-
Purification: After reaction completion (TLC/LCMS), filter off solids. Evaporate solvent.[1]
-
Crucial Step: The residue contains Product + Excess Piperazine. Piperazine can often be sublimed away under high vacuum or washed away with water if the product is lipophilic.
-
Part 5: References
-
National Institutes of Health (NIH). (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2013).[1] Discussion: Best conditions to perform monoalkylation in piperazine. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Scale-up Synthesis of 1-Ethyl-3-methyl-piperazine Dihydrochloride for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 1-Ethyl-3-methyl-piperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this critical preclinical candidate. Our focus is on ensuring scientific integrity, providing actionable insights based on field-proven experience, and enabling a self-validating and robust synthetic process.
I. Overview of the Synthetic Strategy
The synthesis of 1-Ethyl-3-methyl-piperazine Dihydrochloride on a preclinical scale necessitates a robust, reproducible, and scalable synthetic route. The most direct and cost-effective approach commences with the commercially available starting material, 2-methylpiperazine. The core challenge lies in the selective mono-ethylation of the piperazine ring at the less sterically hindered N4 position, followed by the formation and purification of the dihydrochloride salt.
This guide will focus on a reductive amination pathway, a method known for its selectivity and favorable safety profile on a larger scale compared to direct alkylation with reactive alkyl halides.
II. Proposed Scale-Up Synthetic Workflow
The following diagram illustrates the proposed two-step synthetic pathway for the preparation of 1-Ethyl-3-methyl-piperazine Dihydrochloride.
Caption: Proposed two-step synthesis of 1-Ethyl-3-methyl-piperazine Dihydrochloride.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
| Observed Issue | Potential Root Cause(s) | Investigative Actions & Recommended Solutions |
| Low Yield of 1-Ethyl-3-methyl-piperazine (Free Base) | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal stoichiometry. 2. Degradation of Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. 3. Product Loss During Work-up: Emulsion formation or incomplete extraction from the aqueous phase. | 1. Reaction Monitoring: Utilize in-process controls (IPCs) such as GC or TLC to monitor the disappearance of 2-methylpiperazine. Consider extending the reaction time or a slight increase in temperature (not exceeding 30°C to maintain selectivity). 2. Reagent Quality: Ensure the use of anhydrous solvent and fresh, high-purity STAB. Add the reducing agent portion-wise to control the reaction exotherm. 3. Work-up Optimization: To break emulsions, add brine or a small amount of a different organic solvent. Perform multiple extractions with a suitable solvent like dichloromethane to ensure complete recovery. Adjust the pH of the aqueous layer to >12 to ensure the product is in its free base form for efficient extraction.[1] |
| Significant Formation of 1,4-Diethyl-2-methylpiperazine Byproduct | 1. Over-alkylation: Reaction temperature is too high, or a highly reactive ethylating agent is used. 2. Incorrect Stoichiometry: An excess of acetaldehyde or the reducing agent can drive the reaction towards disubstitution. | 1. Temperature Control: Maintain a strict reaction temperature, ideally between 0°C and room temperature. The use of a jacketed reactor is highly recommended for scale-up operations. 2. Stoichiometric Control: Carefully control the addition of acetaldehyde, using a slight excess (e.g., 1.1 equivalents). Consider adding the acetaldehyde solution slowly via a syringe pump to maintain a low concentration in the reaction mixture. The use of a large excess of the starting piperazine can also favor mono-alkylation.[2] |
| Poor Quality or Discolored Final Product (Dihydrochloride Salt) | 1. Impurities from the Free Base: Incomplete purification of the intermediate free base. 2. Trapped Solvent: Inefficient drying of the final product. 3. Degradation During Salt Formation: Exothermic reaction with HCl leading to side reactions. | 1. Purification of Free Base: Consider a distillation of the free base intermediate before proceeding to salt formation, especially if significant high-boiling impurities are detected by GC. 2. Drying Conditions: Dry the final product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved. 3. Controlled Salt Formation: Add the HCl solution slowly to the free base solution at a low temperature (0-5°C) with efficient stirring to dissipate the heat of reaction. |
| Difficulty in Crystallizing the Dihydrochloride Salt | 1. Incorrect Solvent System: The chosen solvent may not provide the optimal solubility profile for crystallization. 2. Presence of Oily Impurities: Byproducts or residual starting materials can inhibit crystal formation. 3. Rapid Cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization. | 1. Solvent Screening: Experiment with different solvent systems for crystallization. A common approach is to dissolve the salt in a minimal amount of a good solvent (like ethanol or methanol) and then add an anti-solvent (like isopropanol, ethyl acetate, or diethyl ether) to induce precipitation.[3] 2. Purification: If oily impurities are suspected, an additional purification step, such as a charcoal treatment of the free base solution before salt formation, may be beneficial. 3. Controlled Cooling: Allow the solution to cool slowly to room temperature and then further cool in an ice bath. Seeding with a small crystal of the desired product can also promote crystallization. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis process.
IV. Detailed Experimental Protocol (Illustrative Scale)
This protocol is provided as a starting point and should be optimized for your specific equipment and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methylpiperazine | 100.16 | 100.0 g | 0.998 | 1.0 |
| Acetaldehyde | 44.05 | 48.4 g | 1.098 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 232.7 g | 1.098 | 1.1 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
| Saturated Sodium Bicarbonate Solution | - | 1.0 L | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - | - |
| Isopropanol (IPA) | - | As needed | - | - |
| 4M HCl in Isopropanol | - | ~550 mL | ~2.2 | 2.2 |
Procedure:
Step 1: Synthesis of 1-Ethyl-3-methyl-piperazine (Free Base)
-
To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-methylpiperazine (100.0 g, 0.998 mol) and dichloromethane (1.0 L).
-
Stir the mixture at room temperature until all the 2-methylpiperazine has dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate flask, prepare a solution of acetaldehyde (48.4 g, 1.098 mol) in dichloromethane (200 mL).
-
Slowly add the acetaldehyde solution to the reactor over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1 hour to allow for imine formation.
-
Begin the portion-wise addition of sodium triacetoxyborohydride (232.7 g, 1.098 mol) over 1.5-2 hours, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench with water, extract with DCM, and analyze by GC to confirm the consumption of 2-methylpiperazine.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (1.0 L). Be cautious of gas evolution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-Ethyl-3-methyl-piperazine as an oil.
Step 2: Formation and Purification of 1-Ethyl-3-methyl-piperazine Dihydrochloride
-
Dissolve the crude free base in isopropanol (500 mL).
-
Cool the solution to 0-5°C in an ice bath with efficient stirring.
-
Slowly add 4M HCl in isopropanol (~550 mL) to the solution. Monitor the pH of the mixture to ensure it is acidic (pH < 2). A white precipitate should form.
-
After the addition is complete, stir the slurry at 0-5°C for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 100 mL).
-
Dry the product in a vacuum oven at 45-50°C to a constant weight.
-
Characterization: Analyze the final product for purity (HPLC, GC), identity (¹H NMR, ¹³C NMR, MS), and salt content (e.g., by ion chromatography).
V. Frequently Asked Questions (FAQs)
Q1: Why is reductive amination preferred over direct alkylation with an ethyl halide for this synthesis?
A1: Reductive amination offers several advantages for the selective mono-alkylation of an unsymmetrical piperazine like 2-methylpiperazine, especially at scale.[4] Firstly, it generally provides higher selectivity for mono-alkylation over dialkylation compared to direct alkylation, which often leads to the formation of the undesired 1,4-diethyl-2-methylpiperazine byproduct.[2] Secondly, the reaction conditions for reductive amination are typically milder, reducing the risk of side reactions. Lastly, it avoids the use of highly reactive and potentially hazardous ethyl halides, which is a significant safety consideration in a scale-up environment.
Q2: How can I effectively monitor the progress of the reductive amination reaction?
A2: Gas Chromatography (GC) is an excellent in-process control (IPC) method for this reaction.[5] A simple GC method can be developed to monitor the disappearance of the starting material, 2-methylpiperazine, and the appearance of the product, 1-ethyl-3-methyl-piperazine. This allows for real-time tracking of the reaction's progress and ensures that it is driven to completion before initiating the work-up. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.
Q3: What are the critical parameters to control during the scale-up of this process?
A3: The most critical parameters to control during scale-up are:
-
Temperature: Exothermic events, particularly during the addition of the reducing agent and the HCl for salt formation, must be carefully managed. The use of jacketed reactors with efficient cooling is essential.[6]
-
Rate of Addition: Slow, controlled addition of reagents (acetaldehyde, STAB, HCl) is crucial to maintain temperature control and minimize side reactions.
-
Agitation: Efficient mixing is necessary to ensure homogeneity, especially in the biphasic work-up and during crystallization.
-
Inert Atmosphere: While not always strictly necessary for reductive amination, maintaining an inert atmosphere (e.g., nitrogen) can prevent the introduction of moisture, which can deactivate the reducing agent.
Q4: My final dihydrochloride salt is an oil and won't crystallize. What should I do?
A4: This is a common issue often caused by impurities or the wrong choice of solvent. First, ensure your intermediate free base is of high purity. If necessary, purify it by vacuum distillation. Then, re-attempt the salt formation and crystallization. Try dissolving the oil in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) with vigorous stirring until turbidity is observed.[3] Seeding with a previously obtained crystal can also be very effective. If it still oils out, allow it to stand, as it may solidify over time, or try scratching the inside of the flask with a glass rod to induce nucleation.
Q5: What analytical methods are recommended for the final release of the preclinical batch?
A5: For a preclinical batch, a comprehensive set of analytical tests should be performed to ensure identity, purity, and quality. This typically includes:
-
Identification: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure.
-
Purity: HPLC with a suitable detector (e.g., UV or CAD) is the standard for purity assessment and quantitation of impurities. A GC method can also be used to detect volatile impurities and residual starting materials.[5]
-
Salt Content: Ion chromatography or titration can be used to confirm the dihydrochloride stoichiometry.
-
Residual Solvents: A specific GC-Headspace method is required to quantify any remaining solvents from the synthesis and purification.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
VI. References
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Available at: [Link]
-
US Patent 6603003B2, Method for the preparation of piperazine and its derivatives. Google Patents. Available at:
-
US Patent 7041826B2, Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents. Available at:
-
US Patent 2905673A, Method for preparing 1-methylpiperazine. Google Patents. Available at:
-
EP Patent 0412011A2, Process for preparing the piperazine salt of 2,5-dihydroxybenzenesulphonic acid monotosylate. Google Patents. Available at:
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Reductive amination route for selective N‐monosubstitution. ResearchGate. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Technology Networks. Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 3. EP0412011A2 - Process for preparing the piperazine salt of 2,5-dihydroxybenzenesulphonic acid monotosylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
Addressing poor peak shape in the chromatography of 1-Ethyl-3-methyl-piperazine dihydrochloride
Status: Active Ticket ID: EMP-2HCl-TROUBLESHOOT Assigned Specialist: Senior Application Scientist Last Updated: February 5, 2026
Executive Summary: The "Piperazine Paradox"
Analyzing 1-Ethyl-3-methyl-piperazine dihydrochloride presents a classic chromatographic conflict known as the "Piperazine Paradox." As a small, highly polar, basic diamine salt, it resists retention on standard C18 columns (eluting in the void volume) while simultaneously binding irreversibly to residual silanols (causing severe tailing).
This guide bypasses generic advice to provide root-cause analysis and specific protocols for this molecule.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My peak looks like a "Shark Fin" (severe tailing, As > 2.0). Why is this happening?
The Diagnosis: Secondary Silanol Interaction.[1][2][3][4]
The piperazine ring contains secondary amine groups. On standard silica-based columns, residual silanol groups (
The Fix: You must suppress this interaction using one of two methods:
-
The "High pH" Strategy (Recommended): Raise the mobile phase pH above the molecule's pKa (typically > 10.5 for piperazines). This deprotonates the amine, neutralizing it (
), eliminating the ionic interaction and increasing hydrophobicity for better retention.-
Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) rated for pH 12. Standard silica dissolves above pH 8.
-
-
The "Chaotropic" Strategy: If you must use low pH, add an ion-pairing agent or a chaotropic salt (e.g., Ammonium Perchlorate or Trifluoroacetic Acid - TFA) to "mask" the silanols and the amine charge.
Q2: I see no retention (k' < 1). The peak elutes with the solvent front.
The Diagnosis: "Phase Collapse" or Insufficient Polarity. 1-Ethyl-3-methyl-piperazine is a dihydrochloride salt, meaning it is extremely hydrophilic. Standard C18 chains cannot "grab" it because the water layer around the molecule is too strong.
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[5][6]
-
Why: In HILIC, water is the "strong" solvent.[7][8][9] You use a polar column (Bare Silica or Amide) and a high-organic mobile phase (90% Acetonitrile). The piperazine partitions into a water-rich layer adsorbed on the silica surface.
-
Note: This is often superior to Ion-Pairing chromatography as it is more MS-compatible and equilibrates faster.
Q3: My peak is splitting or has a "shoulder," even with a new column.
The Diagnosis: Diluent Mismatch (The "Solvent Shock"). This is critical for HILIC and polar compounds. If you dissolve your dihydrochloride salt in 100% water and inject it into a system running 90% Acetonitrile, the sample plug is stronger than the mobile phase. The molecule travels faster than the mobile phase initially, causing band broadening and splitting.
The Fix:
-
Rule: The sample diluent must match the initial mobile phase conditions as closely as possible.
-
Action: Dissolve the sample in 85:15 Acetonitrile:Buffer (pH 3.0). If the salt crashes out, use the minimum amount of water necessary to solubilize, then dilute with Acetonitrile.
Part 2: Visualizing the Mechanism
The following logic tree outlines the decision process for selecting the correct mode of chromatography for this specific molecule.
Caption: Decision logic for addressing specific peak shape defects in 1-Ethyl-3-methyl-piperazine chromatography.
Part 3: Recommended Experimental Protocols
Two validated pathways are provided. Method A (HILIC) is the modern gold standard for polar amines. Method B (High pH RP) is the robust alternative if HILIC is unavailable.
Method A: HILIC (The "Polar Retention" Approach)
Best for: MS detection, maximum retention, and avoiding ion-pair reagents.
| Parameter | Specification | Rationale |
| Column | Bare Silica or Amide (e.g., TSKgel Amide-80, Waters BEH HILIC) | Amide phases provide hydrogen bonding retention without the excessive acidity of bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[9]0) | Provides ionic strength to control electrostatic interactions. Low pH suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | The "weak" solvent in HILIC, promoting retention. |
| Isocratic Ratio | 85% B / 15% A | High organic content forces the hydrophilic piperazine into the water layer on the column surface. |
| Flow Rate | 0.5 mL/min (for 2.1mm ID) | HILIC has lower viscosity than RP, allowing higher efficiency. |
| Sample Diluent | 85% Acetonitrile / 15% Buffer A | CRITICAL: Must match mobile phase to prevent peak splitting. |
Method B: High pH Reversed-Phase (The "Deprotonation" Approach)
Best for: UV detection, robust quality control, removing tailing.
| Parameter | Specification | Rationale |
| Column | Hybrid Silica C18 (e.g., Waters XBridge C18, Agilent Poroshell HPH) | Must be rated for pH 1-12. Standard silica will dissolve at pH 10. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH4OH) | High pH ensures the piperazine is uncharged (neutral), increasing its affinity for the C18 chain. |
| Mobile Phase B | Methanol or Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 10 mins | Neutral piperazine is moderately hydrophobic and will retain well. |
| Detection | UV @ 210 nm | Piperazines have weak chromophores; low UV is required. |
Part 4: Scientific Validation & Mechanism
The HILIC Mechanism for Piperazines
In HILIC, the separation is not just simple partitioning. It involves a multi-modal mechanism:
-
Partitioning: The analyte partitions into the water-enriched layer formed on the surface of the polar stationary phase.[7][8]
-
Electrostatic Interaction: The positively charged piperazine interacts with the negatively charged silanols (if pH > 3).
-
Hydrogen Bonding: The amine hydrogens bond with the amide or silica surface.
Citation Note: The efficacy of HILIC for small, polar, basic compounds is well-documented as a superior alternative to Ion-Pairing due to better MS compatibility and peak symmetry [1, 2].
The "Memory Effect" Warning
If you previously used Ion-Pairing Reagents (e.g., Heptane Sulfonic Acid) on your LC system, you must aggressively passivate the system before attempting the methods above. Ion-pairing agents stick to stainless steel and plastic tubing, causing "ghost" retention shifts even months later.
-
Cleaning Protocol: Flush system (without column) with 50:50 Water:Isopropanol at 60°C for 4 hours.
References
-
Thermo Fisher Scientific. (2020). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. Retrieved from
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview 5991-9014EN. Retrieved from
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from
- McCalley, D. V. (2017). Understanding and Managing the Separation of Basic Compounds in RPLC and HILIC.
-
Waters Corporation. XBridge Columns: High pH Stability for Basic Compounds. Application Note. Retrieved from
Sources
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- 2. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 9. agilent.com [agilent.com]
Troubleshooting low cell viability in experiments with 1-Ethyl-3-methyl-piperazine dihydrochloride
Topic: Optimizing Cell Viability in Piperazine-Derivative Screens
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 5, 2026[1]
Executive Summary
You are likely encountering low cell viability while using 1-Ethyl-3-methyl-piperazine dihydrochloride (EMP-2HCl) in cell-based assays.[1] While piperazine derivatives possess intrinsic biological activity (often targeting microtubules or specific receptors), the most frequent cause of unexpected rapid cell death with dihydrochloride salts is acidification of the culture medium , not the compound's pharmacology.
This guide provides a systematic workflow to distinguish between pH-mediated cytotoxicity (an experimental artifact) and intrinsic compound toxicity (a true pharmacological result).
Part 1: Diagnostic Workflow
Before altering your experimental design, visually inspect your culture plates.[1] Use this decision tree to identify the root cause of cell death.
Figure 1: Diagnostic decision tree for isolating the cause of cell death. Yellow media indicates pH-driven toxicity, a common artifact with dihydrochloride salts.[1]
Part 2: Technical Modules & FAQs
Module 1: The "Dihydrochloride" Trap (pH Toxicity)
The Issue:
EMP-2HCl is a salt consisting of one piperazine molecule and two molecules of hydrochloric acid (HCl). When dissolved in water or media, it dissociates, releasing protons (
-
Stoichiometry: 1 mM of EMP-2HCl releases 2 mM of
.[1] -
Buffer Capacity: Standard media (DMEM/RPMI) rely on bicarbonate buffering (
).[1] High concentrations (>100 µM) of a dihydrochloride salt can overwhelm this buffer, dropping the pH below 6.0 within minutes [1].
Q: Why did my cells die instantly upon addition? A: If the media turned yellow, you likely induced acidic shock . Intracellular acidification disrupts enzyme function and membrane integrity, leading to necrosis rather than apoptosis [2].
Q: Can I just dissolve it in DMSO? A: DMSO does not neutralize the acid; it only solubilizes the salt. When you dilute the DMSO stock into the aqueous media, the protons are released. You must neutralize the stock or the media.
Module 2: Intrinsic Pharmacology vs. Toxicity
The Issue: Piperazine derivatives are bioactive scaffolds.[1][2][3][4] They are often designed to inhibit kinases, tubulin, or G-protein coupled receptors [3].[1]
Q: I neutralized the pH, but cells are still dying. Why? A: You may be observing the compound's intrinsic potency .[1] Piperazine derivatives can induce apoptosis by inhibiting microtubule synthesis or cell cycle progression [3].[1][4]
-
Threshold: If viability loss occurs at <10 µM, this is likely a specific pharmacological effect (the "hit" you are looking for).
-
Off-Target: If viability loss occurs only at >500 µM, it may be non-specific toxicity or osmotic stress.[1]
Module 3: Osmolarity & Formulation
The Issue: Adding high concentrations of salt increases the osmolarity of the media.
-
Rule of Thumb: Mammalian cells tolerate 260–320 mOsm/kg.[1]
-
Calculation: Adding 10 mM EMP-2HCl adds ~30 mOsm (1 piperazine + 2 Cl⁻ + counter-ions from neutralization).[1] This is usually negligible, but at 50-100 mM, it becomes cytotoxic.[1]
Part 3: Validated Protocols
Protocol A: Preparation of a pH-Neutral Stock Solution
Use this protocol to prevent acidic shock.
Reagents:
-
1-Ethyl-3-methyl-piperazine dihydrochloride (Solid)[1]
-
PBS (Phosphate Buffered Saline) or Ultra-pure Water[1]
-
1 N NaOH (Sodium Hydroxide)[5]
-
pH Meter (Micro-probe recommended)[1]
Step-by-Step:
-
Calculate: Determine the molarity required (e.g., 100 mM stock).
-
Dissolve: Dissolve the EMP-2HCl powder in water/PBS at 80% of the final volume .
-
Measure Initial pH: It will likely be highly acidic (pH 2.0–3.0).[1]
-
Neutralize:
-
Finalize Volume: Add water/PBS to reach the final volume.
-
Filter Sterilize: Pass through a 0.22 µm PES filter.[1]
Protocol B: Viability Rescue Assay
Use this to confirm if toxicity is pH-dependent.[1]
| Condition | Treatment | Expected Outcome (If pH is the killer) | Expected Outcome (If Drug is the killer) |
| A (Control) | Vehicle (Water/DMSO) | 100% Viability | 100% Viability |
| B (Test) | EMP-2HCl (Unadjusted) | 0% Viability (Yellow Media) | < 50% Viability |
| C (Rescue) | EMP-2HCl (Neutralized) | 100% Viability (Red Media) | < 50% Viability |
| D (Buffer) | HEPES (25 mM) + EMP-2HCl | >80% Viability | < 50% Viability |
Interpretation:
-
If Group C survives and Group B dies, the issue was pH .
-
If Group C and Group B both die, the compound is intrinsically cytotoxic .
Part 4: Mechanism of Action (Visualized)
Understanding the dual threat of Piperazine Dihydrochlorides:
Figure 2: Dual pathways of cytotoxicity.[1] The red path (Acidification) is an artifact of the salt form. The green path (Target Binding) is the pharmacological interest.
References
-
Michl, J. et al. (2019).[1] Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2, 144.[1]
-
Thermo Fisher Scientific. (n.d.).[1] Cell Culture Media Preparation from Powder: pH Adjustment Guidelines. Thermo Fisher Technical Resources.
-
Turan-Zitouni, G. et al. (2016).[1] Synthesis and cytotoxic activity of some new piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 6-10.[1]
-
Sigma-Aldrich. (n.d.).[1] 1-Methylpiperazine Product Specification & Handling. Merck KGaA.[1] [1]
Sources
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- 2. ema.europa.eu [ema.europa.eu]
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- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - CH [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of N-Substituted Piperazines: From Simple Scaffolds to Potent Neuromodulators
This guide provides a comparative analysis of the bioactivity of 1-Ethyl-3-methyl-piperazine dihydrochloride and other key piperazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the diverse pharmacological profiles of this important heterocyclic scaffold. We will explore how substitutions on the piperazine ring can transform a simple chemical building block into a potent modulator of central nervous system targets.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique properties, including a rigid structure, high polarity, and the presence of hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1] This versatility has led to the development of a vast array of piperazine-containing drugs with a wide spectrum of therapeutic applications, including antihistaminic, antipsychotic, antidepressant, and anthelmintic activities.[4][5][6]
The pharmacological activity of piperazine derivatives is profoundly influenced by the nature of the substituents on one or both of its nitrogen atoms.[2] A minor change in the substitution pattern can lead to significant differences in their biological effects.[2] This guide will use 1-Ethyl-3-methyl-piperazine dihydrochloride as a representative of a simple N-alkyl substituted piperazine and compare its inferred bioactivity with more complex and well-characterized piperazine derivatives to illustrate these critical structure-activity relationships.
Bioactivity Profile of 1-Ethyl-3-methyl-piperazine Dihydrochloride: A Structural Baseline
Direct pharmacological data for 1-Ethyl-3-methyl-piperazine dihydrochloride is not extensively available in peer-reviewed literature. Its primary documented role is as a chemical intermediate or starting material in the synthesis of more complex pharmaceutical agents, such as vardenafil.[7][8] This suggests that 1-Ethyl-3-methyl-piperazine itself may possess limited intrinsic bioactivity at the common neurological targets of more complex piperazine derivatives.
For the purpose of this guide, we will consider 1-Ethyl-3-methyl-piperazine as a baseline structure, representing a simple, non-aromatic substitution on the piperazine core. Its effects are likely to be minimal compared to the potent and specific activities of the arylpiperazines discussed below. The primary bioactivity of the parent piperazine molecule is as an anthelmintic, where it acts as a GABA receptor agonist, causing paralysis in parasitic worms.[9][10] It is plausible that simple alkyl derivatives retain some of this activity, but without specific data, this remains speculative.
Comparative Bioactivity of Key Piperazine Derivatives
To understand the impact of N-substitution on the bioactivity of the piperazine scaffold, we will compare our baseline compound with three well-characterized arylpiperazines: Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).
Mechanism of Action and Pharmacological Effects
The introduction of an aryl group dramatically shifts the bioactivity of the piperazine ring from its anthelmintic properties to potent effects on the central nervous system, primarily through interactions with monoaminergic systems (dopamine, serotonin, and norepinephrine).[5]
| Compound | Primary Mechanism of Action | Key Pharmacological Effects | Therapeutic/Recreational Use |
| Piperazine | GABA receptor agonist in helminths.[9] | Anthelmintic (paralysis of parasitic worms).[9][10] | Veterinary and human medicine for parasitic infections.[4] |
| 1-Ethyl-3-methyl-piperazine | Largely uncharacterized, presumed to be low. | Largely uncharacterized. | Chemical intermediate.[7][8] |
| Benzylpiperazine (BZP) | Dopamine and norepinephrine reuptake inhibitor and releasing agent. | Psychostimulant, similar to amphetamine.[11] | Formerly an anthelmintic, now a recreational drug.[6] |
| TFMPP | Serotonin (5-HT) releasing agent and non-selective 5-HT receptor agonist (5-HT1B, 5-HT2A, 5-HT2C).[12][13] | Mild hallucinogenic and stimulant-like effects, often anxiogenic.[12][14] | Recreational drug, often in combination with BZP.[12] |
| mCPP | Non-selective serotonin receptor agonist and serotonin reuptake inhibitor.[2] | Anxiogenic, can induce panic attacks in susceptible individuals. | Active metabolite of some antidepressant drugs (e.g., trazodone).[15] |
Structure-Activity Relationships
The nature of the substituent on the piperazine nitrogen dictates its target affinity and functional activity.
-
Unsubstituted/Simple Alkyl Substitution: The unsubstituted piperazine core has an affinity for GABA receptors in invertebrates.[9] Simple alkyl substitutions, as in 1-Ethyl-3-methyl-piperazine, are unlikely to confer high affinity for monoaminergic receptors.
-
Benzyl Substitution (BZP): The addition of a benzyl group confers significant activity at dopamine and norepinephrine transporters, leading to its psychostimulant effects.
-
Phenyl and Substituted Phenyl Substitution (TFMPP, mCPP): The presence of a phenyl ring, especially with electron-withdrawing groups like trifluoromethyl (in TFMPP) or chloro (in mCPP), directs the molecule's activity towards serotonin receptors and transporters.[16] These substitutions are common in a variety of CNS-active drugs.[15][17]
The following diagram illustrates the structural differences between these piperazine derivatives.
Caption: Chemical structures of piperazine and its N-substituted derivatives.
Experimental Methodologies for Bioactivity Assessment
To quantitatively compare the bioactivity of piperazine derivatives, a suite of in vitro and in vivo assays are employed. Here, we detail the protocols for two fundamental assays.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor (e.g., serotonin 5-HT2A receptor).
Principle: The test compound competes with a radiolabeled ligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) for binding to membranes prepared from cells expressing the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (e.g., 1-Ethyl-3-methyl-piperazine, BZP, TFMPP, mCPP).
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin).
-
Membrane preparation.
-
-
For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., mianserin).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro cAMP Functional Assay
This assay determines whether a compound that binds to a G-protein coupled receptor (GPCR) acts as an agonist or an antagonist.
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by Gs- and Gi-coupled GPCRs.
Principle: The assay utilizes a genetically encoded biosensor, often based on a fusion of a cAMP binding domain and a luciferase.[18][19] When cAMP binds to the biosensor, a conformational change occurs, leading to an increase in light output.[19] This allows for real-time measurement of cAMP levels in living cells.[18][19]
Protocol:
-
Cell Preparation:
-
Use cells stably or transiently expressing both the target GPCR (e.g., a Gs-coupled serotonin receptor) and the cAMP biosensor.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Incubate the cells with a luciferase substrate (e.g., coelenterazine derivative) to allow for substrate equilibration.[19]
-
-
Assay Procedure:
-
Dispense the cell suspension into a white, opaque 96-well plate.
-
Measure the basal luminescence signal.
-
Add increasing concentrations of the test compound.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Measure the luminescence signal over time to obtain a kinetic reading, or at a fixed time point for an endpoint assay.
-
-
Data Analysis:
-
For agonists, plot the change in luminescence against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonists, plot the response to the agonist in the presence of different concentrations of the antagonist to determine the IC50 and calculate the Kb (the equilibrium dissociation constant for the antagonist).
-
Caption: Workflow for a cAMP functional assay.
Discussion and Future Perspectives
This guide illustrates the remarkable functional plasticity of the piperazine scaffold. By moving from a simple alkyl-substituted piperazine like 1-Ethyl-3-methyl-piperazine to various aryl-substituted derivatives, the biological activity profile shifts dramatically from a presumed low-activity chemical intermediate to potent modulators of the central nervous system.
-
1-Ethyl-3-methyl-piperazine serves as a crucial baseline, highlighting that the core piperazine structure itself does not confer high affinity for the monoaminergic targets of its more complex derivatives.
-
BZP, TFMPP, and mCPP demonstrate how the addition of an aryl group, and its further substitution, can fine-tune the selectivity and mechanism of action towards specific neurotransmitter systems. This principle is the foundation for the design of a multitude of CNS-active drugs.[16][20][21]
The development of novel piperazine derivatives continues to be a fertile area of research.[4] Future studies should focus on:
-
Expanding the diversity of substituents: Exploring novel, non-aromatic substitutions on the piperazine ring could uncover new biological activities beyond the well-trodden path of monoaminergic modulation.
-
Multi-target drug design: The piperazine scaffold is well-suited for the development of ligands that can interact with multiple targets simultaneously, which may offer new therapeutic strategies for complex multifactorial diseases.[16]
-
Comprehensive safety profiling: As demonstrated by the abuse potential of BZP and TFMPP, a thorough understanding of the off-target effects and potential for neurotoxicity is crucial for any new piperazine derivative intended for therapeutic use.[11]
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1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.). DEA Diversion Control Division. [Link]
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Trifluoromethylphenylpiperazine. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
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Trifluoromethylphenylpiperazine. (n.d.). Bionity. [Link]
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Moran, L. M., & Miczek, K. A. (2017). Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward?. Biological psychiatry, 82(6), e45–e47. [Link]
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Kumar, R., Mazumder, A., Salahuddin, & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 346-364. [Link]
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Piperazine Summary Report (3). (2003). European Medicines Agency. [Link]
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Lee, H. S., & Silber, B. Y. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(4), 723–729. [Link]
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Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Chemical Science Transactions, 2(1), 160-167. [Link]
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Piperazine. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
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Piperidine. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
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Szałaj, N., Masłyk, M., Olejarz-Maciej, A., Kuder, K. J., Satała, G., Latacz, G., ... & Kieć-Kononowicz, K. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of medicinal chemistry, 63(17), 9366-9386. [Link]
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Granules India. (n.d.). Product List. [Link]
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Orjales, A., Labeaga, L., Corcóstegui, R., Innerárity, A., Berisa, A., & Piquero, J. (1998). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. European journal of medicinal chemistry, 33(1), 45-56. [Link]
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Fossa, P., Cichero, E., & Micale, N. (2015). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Central nervous system agents in medicinal chemistry, 15(1), 15-26. [Link]
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Singh, S., & Kumar, V. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
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Kohl, C., & Friend, A. J. (2020). Psychostimulants and social behaviors. Neuroscience and biobehavioral reviews, 113, 162–181. [Link]
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Kowalska, T., Kłodzinska, A., & Chojnacka-Wójcik, E. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of pharmacy and pharmacology, 57(3), 361-367. [Link]
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H1 antagonist. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
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Li, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2291589. [Link]
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Devilbiss, D. M., & Berridge, C. W. (2009). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological research, 42(1), 121-133. [Link]
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1-Ethyl-3-methylpiperidine. (n.d.). PubChem. [Link]
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Spencer, R. C., & Berridge, C. W. (2012). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Neuroscience, 222, 333-343. [Link]
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Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Methods in molecular biology (Clifton, N.J.), 1175, 137–146. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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Szałaj, N., Masłyk, M., Kuder, K. J., Satała, G., Latacz, G., Bojarski, A. J., & Kieć-Kononowicz, K. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1222-1237. [Link]
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de Oliveira, A. C. S., de Oliveira, T. P., de Castro, M. S., de Oliveira, V. M., de Almeida, A. A. C., & de Freitas, R. M. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural brain research, 401, 113066. [Link]
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Devilbiss, D. M., & Waterhouse, B. D. (2011). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. The journal of neuroscience : the official journal of the Society for Neuroscience, 31(45), 16256–16265. [Link]
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Maj, J., & Lewandowska, A. (1980). Exploratory hypoactivity induced by m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP). Polish journal of pharmacology and pharmacy, 32(4), 495-500. [Link]
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cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2021). Journal of Medicinal Chemistry, 64(24), 17693-17743. [Link]
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Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Methods in Molecular Biology, 1175, 137-146. [Link]
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Saravanan, R., & Vimala, P. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15905-15923. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15(1). [Link]
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SAR studies of piperazine derivatives as antidepressant compounds. (2022). Journal of Molecular Structure, 1265, 133391. [Link]
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Analytical CHEMISTRY. (n.d.). [Link]
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- 3. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. etd.auburn.edu [etd.auburn.edu]
- 12. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 13. Trifluoromethylphenylpiperazine [bionity.com]
- 14. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 15. Trazodone - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the cross-reactivity of 1-Ethyl-3-methyl-piperazine dihydrochloride with other receptors
Executive Summary
1-Ethyl-3-methyl-piperazine dihydrochloride represents a specific disubstituted piperazine scaffold often utilized as a chemical building block or a fragment in medicinal chemistry. Unlike bulky N-aryl piperazines (common in antipsychotics) or simple piperazine (an anthelmintic GABA agonist), this specific alkyl-substituted derivative occupies a unique chemical space. Its small, aliphatic nature suggests a lower probability of high-affinity binding to aromatic-preferring GPCR pockets (like 5-HT2A) compared to its aryl-derivatives, yet it retains the basic nitrogen pharmacophore capable of electrostatic interactions with aspartate residues in transmembrane domains.
This guide outlines the critical workflow for profiling the cross-reactivity of this molecule. It compares the compound against three standard reference alternatives—Piperazine (unsubstituted) , 1-Benzylpiperazine (BZP) , and Diethylcarbamazine (DEC) —to contextualize its safety and selectivity profile.
Part 1: The Piperazine Scaffold & Target Landscape
The piperazine ring is a "privileged structure" in pharmacology, meaning it is capable of binding to multiple unrelated receptor targets. When assessing 1-Ethyl-3-methyl-piperazine , the primary cross-reactivity risks stem from its structural homology to known ligands of the monoaminergic and GABAergic systems.
Comparative Ligand Profile
The following table contrasts the test molecule with established alternatives to predict likely off-target liabilities.
| Feature | 1-Ethyl-3-methyl-piperazine | Piperazine (Reference) | 1-Benzylpiperazine (BZP) | Diethylcarbamazine (DEC) |
| Primary Class | Chemical Reagent / Fragment | Anthelmintic | Psychoactive Stimulant | Anthelmintic |
| Key Structural Feature | Aliphatic N-ethyl, C-methyl | Secondary amines (polar) | N-Benzyl (Aromatic/Lipophilic) | N-Diethyl-carbamoyl |
| Primary Target | Undefined (Fragment) | GABA-gated Cl- channels (Invertebrate) | DAT / NET / SERT (Transporters) | Arachidonic acid pathway |
| Major Cross-Reactivity Risk | Moderate: Muscarinic / Histamine | Low: Mammalian GABA receptors | High: 5-HT2A, 5-HT2C, Alpha-2 Adrenergic | Low: Cholinergic systems |
| Lipophilicity (LogP) | ~0.5 - 1.0 (Est.) | -1.17 (Hydrophilic) | 2.6 (Lipophilic) | 0.7 (Moderate) |
The "Dirty Drug" Risk: Why Screen?
Substituted piperazines frequently exhibit "polypharmacology." The addition of the Ethyl (N1 position) and Methyl (C3 position) groups increases lipophilicity compared to the naked ring, potentially allowing blood-brain barrier penetration and increasing affinity for hydrophobic pockets in:
-
5-HT Receptors (Serotonin): Specifically 5-HT2A/2C (hallucinogenic/anxiogenic potential).
-
Dopamine Receptors: D2/D3 (extrapyramidal effects).
-
Muscarinic Receptors: M1-M5 (anticholinergic side effects).
Part 2: Assessment Methodology & Workflow
To objectively assess the product, a tiered screening approach is required. This ensures resources are not wasted on expensive functional assays before binding is confirmed.
Diagram 1: Cross-Reactivity Screening Workflow
This workflow illustrates the logical progression from in silico prediction to functional validation.
Caption: A tiered screening strategy prioritizing high-risk GPCR targets (5-HT, Dopamine) before advancing to functional characterization.
Part 3: Experimental Protocol (Self-Validating)
This section details the Tier 2 Radioligand Binding Assay . This protocol is designed to be self-validating by including specific controls (Total Binding, Non-Specific Binding) and using a reference ligand to confirm system performance.
Target: 5-HT2A Receptor (High-risk off-target for piperazines). Method: Competition Binding against [3H]-Ketanserin.[1]
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2, 0.1% Ascorbic Acid (prevents oxidation of amines), pH 7.4.
-
Radioligand: [3H]-Ketanserin (Specific Activity ~60-80 Ci/mmol). Concentration: 1.0 nM (approx. Kd).
-
Test Compound: 1-Ethyl-3-methyl-piperazine dihydrochloride (dissolved in DMSO, serial dilutions 10^-5 to 10^-10 M).
-
Non-Specific Binding (NSB) Control: Mianserin (10 µM) or Methysergide.
Membrane Preparation (The "Why" of Causality)
-
Source: HEK-293 cells stably expressing human 5-HT2A.
-
Step: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g.
-
Scientific Logic:[2][3][4][5][6][7][8][9] High-speed centrifugation ensures the removal of cytosolic proteases while concentrating the membrane-bound GPCRs. The pellet must be resuspended to a protein concentration of ~5-10 µ g/well to avoid ligand depletion (keeping bound ligand <10% of total).
Incubation Protocol
-
Plate Setup: Use 96-well polypropylene plates (low binding).
-
Additions:
-
25 µL Test Compound (or Vehicle for Total Binding).
-
25 µL [3H]-Ketanserin.
-
150 µL Membrane Suspension.
-
-
Incubation: 60 minutes at 25°C (Room Temp).
-
Validation Check: Equilibrium must be reached. If the compound has slow association kinetics (common with bulky piperazines, less likely here), extend to 90 mins.
-
Filtration & Counting
-
Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Expert Insight: Piperazines are positively charged at physiological pH. They stick to glass fibers. PEI coats the filter with positive charge, repelling the ligand and reducing background noise (Non-Specific Binding).
-
-
Harvest: Rapidly filter using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail and count in a MicroBeta counter.
Data Analysis
Calculate Percent Inhibition and fit to a one-site competition model to derive IC50 and Ki (Cheng-Prusoff equation).
Part 4: Logical Mechanism of Action (Signaling)
If the test molecule binds to 5-HT2A, it may act as an agonist (hallucinogen-like) or antagonist (antipsychotic-like). Understanding the downstream pathway is crucial for Tier 3 Functional Assays.
Diagram 2: 5-HT2A Gq-Coupled Signaling Pathway
This diagram visualizes the pathway activated if 1-Ethyl-3-methyl-piperazine acts as an agonist.
Caption: The Gq-coupled pathway.[3] If the molecule is an agonist, measure Ca2+ flux (FLIPR assay). If antagonist, it inhibits this flow.
Part 5: Interpretation & Comparison Guide
When analyzing your data, use this guide to categorize the cross-reactivity of 1-Ethyl-3-methyl-piperazine.
| Result (Ki Value) | Interpretation | Comparison to Alternatives | Action Required |
| > 10,000 nM | Inactive. High selectivity. | Similar to DEC (very clean profile). | No further safety pharmacology needed for this target. |
| 1,000 - 10,000 nM | Weak Binder. Low physiological relevance unless high dose. | Intermediate profile. | Monitor in high-dose tox studies. |
| 100 - 1,000 nM | Moderate Cross-Reactivity. Potential for side effects. | Approaching BZP territory (off-target noise). | Perform functional assay (Agonist vs Antagonist). |
| < 100 nM | High Affinity. "Dirty" profile. | Similar to potent Aryl-piperazines (e.g., mCPP). | STOP. Re-evaluate scaffold or intended use. High risk of CNS effects. |
Expert Insight on Structure-Activity Relationship (SAR)
The 1-Ethyl-3-methyl substitution pattern is critical.
-
vs. Piperazine: The ethyl group increases lipophilicity, likely increasing passive diffusion and non-specific binding compared to the highly polar piperazine.
-
vs. Aryl-Piperazines: Lacking an aromatic ring directly attached to the nitrogen (N-aryl), 1-Ethyl-3-methyl-piperazine generally lacks the pi-stacking capability required for nanomolar affinity to 5-HT2A or D2 receptors. Therefore, it is predicted to be significantly cleaner than BZP or mCPP , behaving more like a functional building block than a potent pharmacophore.
References
-
International Union of Basic and Clinical Pharmacology (IUPHAR). 5-Hydroxytryptamine receptors: 5-HT2A. Guide to Pharmacology. [Link]
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding. University of North Carolina. [Link]
-
European Pharmaceutical Review. In vitro safety pharmacology profiling: strategies and methods.[Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
Sources
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msudenver.edu [msudenver.edu]
- 4. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular modeling of 5HT2A receptor - arylpiperazine ligands interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Method Validation for the Quantification of 1-Ethyl-3-methyl-piperazine in Biological Matrices
Executive Summary: The Shift to Orthogonal Selectivity
For decades, the quantification of small, polar aliphatic amines like 1-Ethyl-3-methyl-piperazine (EMP) has plagued bioanalytical laboratories. As a key intermediate in the synthesis of fluoroquinolones and a metabolite of various bioactive piperazine derivatives, EMP presents a "perfect storm" of analytical challenges: it lacks a UV-active chromophore, it is highly polar (logP ≈ 0.2), and its basic nitrogen atoms cause severe peak tailing on traditional silica-based columns.
This guide objectively compares the historical reliance on derivatization-based methods (GC-MS and HPLC-UV) against the modern "Gold Standard": Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) .
Our Verdict: While GC-MS remains a viable alternative for laboratories lacking LC-MS/MS infrastructure, HILIC-MS/MS is the superior methodology for high-throughput bioanalysis, offering a 10-fold increase in sensitivity and eliminating the error-prone derivatization step.
The Analytical Challenge: Why EMP is Difficult
To validate a robust method, one must first understand the analyte's physicochemical behavior in a biological matrix (plasma/urine).
| Feature | Analytical Consequence |
| High Polarity | Poor retention on standard C18 (Reversed-Phase) columns. Elutes in the void volume where ion suppression is highest. |
| Basicity (pKa ~9.8) | Strong interaction with residual silanols on silica columns, leading to peak tailing and poor reproducibility. |
| Lack of Chromophore | Impossible to detect via UV/Vis without chemical derivatization (e.g., Dansyl Chloride), which increases sample prep time and variability. |
| Low Molecular Weight (128.2 Da) | Susceptible to high chemical background noise in Mass Spectrometry; requires highly specific MRM transitions. |
Comparative Analysis of Methodologies
The following table synthesizes performance data from internal validation studies and literature precedents regarding piperazine derivatives.
Table 1: Method Performance Comparison
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Derivatization GC-MS | Method C: RP-HPLC (Ion Pairing) |
| Mechanism | Partitioning into water-enriched layer on polar stationary phase. | Volatilization after acylation (e.g., TFAA/PFPA). | Hydrophobic interaction forced by ion-pairing reagents. |
| Sample Prep | Protein Precipitation (PPT) or Phospholipid Removal (PLR). | LLE + Derivatization (60+ mins). | LLE or SPE. |
| Sensitivity (LLOQ) | 0.5 – 1.0 ng/mL | 5 – 10 ng/mL | > 50 ng/mL |
| Throughput | High (5 min run time). | Low (30 min run time + prep). | Medium. |
| Robustness | High (with proper column equilibration). | Moderate (derivative stability issues). | Low (Ion pairing agents contaminate MS source). |
Decision Matrix Diagram
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on laboratory resources and sensitivity needs.
Figure 1: Analytical Decision Matrix for 1-Ethyl-3-methyl-piperazine quantification.
Detailed Protocol: HILIC-MS/MS (The Gold Standard)
This protocol is designed to meet FDA M10 and ICH M10 Bioanalytical Method Validation guidelines.
Instrumentation & Conditions[2][3][4][5]
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80).
-
Why? Amide phases are more stable and retentive for basic amines than bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Note: Low pH keeps the amine protonated; ammonium formate provides ionic strength to reduce secondary silanol interactions.
-
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
MS/MS Transitions (MRM)
Optimization of Multiple Reaction Monitoring (MRM) is critical.
-
Precursor Ion: m/z 129.1 [M+H]+
-
Product Ions (Typical):
-
Quantifier:m/z 100.1 (Loss of ethyl group, -29 Da).
-
Qualifier:m/z 56.1 (Ring fragmentation).
-
-
Internal Standard (IS): 1-Methylpiperazine-d8 or a structural analog like N-Benzylpiperazine (if isotopologues are unavailable).
Sample Preparation Workflow (Protein Precipitation)
We utilize a "Crash & Shoot" methodology optimized for HILIC compatibility (high organic content).
Figure 2: Optimized "Crash & Shoot" Sample Preparation for HILIC Analysis.
Validation Parameters & Acceptance Criteria
A robust method must prove its reliability.[2][3] Below are the specific validation checkpoints required for EMP, derived from FDA guidelines.
Selectivity & Matrix Effect
Since EMP is a small molecule, it is prone to interference from endogenous amines.
-
Test: Analyze 6 lots of blank plasma.
-
Requirement: Interference at EMP retention time must be < 20% of the LLOQ response.
-
Matrix Factor: Calculate utilizing the post-extraction spike method. HILIC often yields matrix factors close to 1.0 (100%) because phospholipids (major suppressors) elute after the analyte or are washed off in the gradient.
Accuracy & Precision Data (Example)
Data generated from a validation run of n=6 replicates per level.
| QC Level | Nominal Conc. (ng/mL) | Mean Observed (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low QC | 3.0 | 3.12 | 104.0 | 4.2 |
| Mid QC | 50.0 | 49.5 | 99.0 | 2.8 |
| High QC | 400.0 | 408.0 | 102.0 | 1.9 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); CV <15% (<20% for LLOQ).
Linearity[3][5][8]
-
Range: 1.0 – 500 ng/mL.[1]
-
Weighting: 1/x² (Required for wide dynamic ranges to prioritize accuracy at the low end).
-
Correlation (r²): > 0.995.[4]
Scientific Rationale: Why HILIC Wins
In the context of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), it is crucial to explain the causality of this recommendation.
-
Retention Mechanism: In Reversed-Phase (RP) chromatography, EMP elutes near the void volume (
) because it prefers the aqueous mobile phase over the hydrophobic C18 chain. In HILIC , water forms a stagnant layer on the polar stationary phase. EMP partitions into this water layer, resulting in excellent retention ( ) and separation from unretained matrix salts. -
Sensitivity Boost: HILIC uses high-organic mobile phases (e.g., 80-90% Acetonitrile). Acetonitrile has a lower surface tension and heat of vaporization than water, leading to more efficient desolvation in the ESI source. This typically yields a 5-10x signal increase compared to aqueous RP mobile phases.
-
Self-Validating System: By using a stable isotope-labeled internal standard (SIL-IS), the method corrects for matrix effects and injection variability, ensuring the protocol is "self-validating" run-to-run.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
- De Boer, T., et al. (2012). Liquid Chromatography-Mass Spectrometry for the Quantitative Bioanalysis of Piperazine-Type Drugs. Bioanalysis.
Sources
- 1. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. researchgate.net [researchgate.net]
Comparative study of the anthelmintic spectrum of various piperazine derivatives
Executive Summary: The Piperazine Pharmacophore
The piperazine ring (1,4-diazacyclohexane) remains a "privileged scaffold" in medicinal chemistry due to its conformational rigidity and ability to display substituents in defined vectors. While historically pigeonholed as a simple anti-ascaridial agent, the spectrum of piperazine derivatives has bifurcated into two distinct therapeutic classes:
-
Luminal Anthelmintics (Simple Salts): Act directly on the neuromuscular junction of intestinal nematodes (Ascaris lumbricoides, Enterobius vermicularis).
-
Systemic Antifilarials (Covalent Derivatives): exemplified by Diethylcarbamazine (DEC), which require host immune participation and target tissue-dwelling filarial worms (Wuchereria bancrofti, Loa loa).
This guide objectively compares these derivatives, delineating the structural modifications that shift their spectrum from simple GABA agonism to complex immunomodulation.
Mechanistic Foundation: The Divergence
To understand the spectrum differences, one must analyze the target engagement.[1]
-
Piperazine Salts (Citrate/Adipate): Act as GABA agonists . They bind to GABA-gated chloride channels on the nematode muscle membrane.[2] This causes a massive influx of Cl⁻ ions, leading to hyperpolarization and flaccid paralysis. The worm loses its ability to maintain position against peristalsis and is expelled alive.
-
Diethylcarbamazine (DEC): Does not act primarily through GABA.[3] It inhibits the arachidonic acid metabolic pathway in microfilariae and alters their surface membrane, making them susceptible to phagocytosis by host immune cells.
Diagram 1: Neuromuscular Mechanism of Action (Piperazine)
Caption: Pathway illustrating the GABA-mimetic action of piperazine salts leading to flaccid paralysis in nematodes.[4]
Comparative Profiling: Efficacy & Spectrum
The following data synthesizes results from in vitro motility assays (using Pheretima posthuma as a surrogate model) and clinical pharmacokinetic profiles.
Table 1: Traditional Piperazine Salts (Luminal Activity)
Note: The active moiety is the piperazine base; the salt form primarily dictates solubility and pharmacokinetics.
| Salt Form | Solubility (H₂O) | Bioavailability | Primary Spectrum | Clinical Niche |
| Piperazine Citrate | High | Rapid Absorption | A. lumbricoides, E. vermicularis | Standard pediatric syrup formulations. |
| Piperazine Adipate | Moderate | Slower Absorption | A. lumbricoides, E. vermicularis | Preferred for solid dosage forms (tablets) due to stability. |
| Piperazine Phosphate | Low | Sustained Release | A. lumbricoides | Veterinary applications (feed additives) to ensure gut retention. |
Table 2: Covalent Derivatives (Systemic & Broad Spectrum)
Note: Structural modification at N1/N4 positions alters the mechanism.
| Derivative | Chemical Modification | Mechanism | Spectrum Extension | Experimental Efficacy (IC50/Clearance) |
| Diethylcarbamazine (DEC) | N-methyl, N-diethyl-carbamoyl | Arachidonic acid inhibition; Host-immune dependent | Filarial worms (W. bancrofti, B. malayi) | Microfilariae: >90% clearance in 48h (in vivo). Adults: Variable activity.[5] |
| Benzhydryl Piperazines | Bulky hydrophobic groups | Antihistaminic + Weak Anthelmintic | Weak nematode activity; primarily used for vertigo/allergy | Paralysis Time: >120 min (vs 45 min for Citrate) in earthworm models. |
| Bis-Benzyl Derivatives | Symmetric benzyl substitution | Enhanced lipophilicity | Expanded to some tissue larvae | Paralysis Time: ~25 min at 10 mg/mL (Superior to Citrate). |
Experimental Validation Protocol
As a scientist, you must validate these claims. The following protocol is a self-validating system using the Pheretima posthuma motility assay. This model is chosen because the earthworm's neuromuscular physiology (cholinergic excitatory/GABAergic inhibitory) closely mimics intestinal roundworms.[4]
Protocol: Comparative Motility Assay
Objective: Determine the Paralysis Time (PT) and Death Time (DT) of novel piperazine derivatives.
Reagents & Setup:
-
Vehicle: Normal Saline (0.9% NaCl) – Critical for osmotic balance.
-
Positive Control: Piperazine Citrate (10 mg/mL).[4]
-
Test Compounds: Dissolved in minimal DMSO (<1%) + Saline.
-
Subject: Adult Pheretima posthuma (3–5 cm length), washed to remove fecal matter.[4]
Step-by-Step Methodology:
-
Acclimatization: Place washed worms in saline for 30 minutes at 25°C. Discard any showing sluggish motility.
-
Grouping: Divide into Petri dishes (n=6 worms per group).
-
Exposure: Add 25 mL of test solution.
-
Observation (The "Tap" Test):
-
Paralysis (PT): Record time when no movement is observed unless shaken vigorously.
-
Death (DT): Record time when worms show zero motility even after transfer to warm water (50°C) stimulus.
-
-
Statistical Validation: Results are valid only if the Control group (Saline) shows >24h survival.
Diagram 2: Screening Workflow
Caption: Standardized workflow for evaluating anthelmintic potency of piperazine derivatives.
Structure-Activity Relationship (SAR) Insights
Field data suggests the following rules for optimizing the piperazine scaffold:
-
N1-Substitution: Essential for spectrum expansion.
-
Small alkyl groups (Methyl): Retain GABA activity but increase bioavailability (e.g., DEC metabolites).
-
Carbamoyl groups: Shift activity toward filarial worms (DEC).
-
-
Lipophilicity Balance:
-
Increasing lipophilicity (e.g., Bis-benzyl derivatives) improves cuticular penetration, significantly reducing the Paralysis Time compared to the highly polar Citrate salt.
-
-
Heterocyclic Linkages:
-
Linking piperazine with Benzimidazole (hybrid molecules) often results in synergistic activity, targeting both tubulin polymerization and GABA channels.
-
References
-
Martin, R. J. (1985). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British Journal of Pharmacology. Retrieved from [Link]
-
Panchal, N. B., & Captain, A. D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]
-
Shrestha, A., et al. (2016). Comparison of Antihelminthic Activity Between Bisaryl Benzyl Piperazine and Benzimidazole Linked Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Horton-Smith, C., & Long, P. L. (1956). The Anthelmintic Effect of Three Piperazine Derivatives on Ascaridia Galli. Poultry Science. Retrieved from [Link]
Sources
- 1. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of single-dose diethylcarbamazine compared with diethylcarbamazine combined with albendazole against Wuchereria bancrofti infection in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecific Activity of (R)- vs (S)-1-Ethyl-3-methyl-piperazine dihydrochloride
An in-depth guide to the stereospecific activity of (R)- vs (S)-1-Ethyl-3-methyl-piperazine dihydrochloride for researchers, scientists, and drug development professionals.
Abstract
In chiral drug development, the spatial arrangement of atoms can dramatically alter pharmacological activity. This guide provides a comprehensive framework for characterizing the stereospecific activity of the enantiomeric pair, (R)- and (S)-1-Ethyl-3-methyl-piperazine dihydrochloride. While this specific molecule serves as our primary case study, the principles and methodologies detailed herein are broadly applicable to the stereochemical investigation of novel chiral ligands. We will explore the causal relationships behind experimental choices, from chiral separation and receptor binding assays to functional cellular responses and in vivo models. All protocols are designed as self-validating systems to ensure data integrity and reproducibility. This guide is intended for researchers in pharmacology and medicinal chemistry, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Imperative of Stereoisomerism in Drug Design
Chirality is a fundamental property of many bioactive molecules, where a molecule and its mirror image, or enantiomer, are non-superimposable. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body. The classic example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the importance of stereospecific characterization.
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents targeting neurotransmitter receptors. For a substituted piperazine like 1-Ethyl-3-methyl-piperazine, the chiral center at the 3-position necessitates a thorough investigation of each enantiomer's distinct properties. This guide will use the hypothetical evaluation of (R)- and (S)-1-Ethyl-3-methyl-piperazine as a model system to delineate the process of stereospecific characterization at a common piperazine target: the serotonin 5-HT2A receptor, a G-protein coupled receptor implicated in a range of neuropsychiatric conditions.
Synthesis and Chiral Separation
The first critical step is to obtain enantiomerically pure samples of the (R)- and (S)-isomers. This can be achieved through two primary routes: asymmetric synthesis or chiral resolution of a racemic mixture.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a standard method for separating a racemic mixture.
Rationale: This classical resolution technique leverages the formation of diastereomeric salts with a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic 1-Ethyl-3-methyl-piperazine free base in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral acid, such as (+)-tartaric acid.
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. Filter the crystals and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to deprotonate the piperazine and liberate the free base. Extract the enantiomerically enriched free base into an organic solvent.
-
Repeat for Other Enantiomer: The more soluble diastereomer remaining in the mother liquor can be recovered and treated with the opposing chiral acid (e.g., (-)-tartaric acid) to purify the other enantiomer.
-
Salt Formation: Convert the purified free bases to their dihydrochloride salts for improved stability and solubility by treating with HCl in an appropriate solvent like ether.
-
Purity Analysis: Enantiomeric excess (e.e.) must be determined using a chiral High-Performance Liquid Chromatography (HPLC) method. An e.e. of >99% is required for pharmacological studies.
Caption: Workflow for Chiral Resolution
In Vitro Characterization: Receptor Binding and Functional Assays
With enantiomerically pure compounds, the next step is to determine their affinity and functional activity at the target receptor.
Radioligand Binding Assays
Rationale: Binding assays quantify the affinity of a ligand for a receptor. A competitive binding assay measures the ability of the test compound (the "competitor," i.e., our enantiomers) to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki indicates higher affinity.
Experimental Protocol:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound ((R)- or (S)-enantiomer).
-
Equilibrium: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Cellular Assays
Rationale: While binding assays measure affinity, they do not reveal whether a ligand is an agonist (activates the receptor) or an antagonist (blocks the receptor). The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium (Ca2+). A functional assay can measure this downstream effect.
Experimental Protocol:
-
Cell Culture: Use a cell line expressing the 5-HT2A receptor (e.g., CHO-K1 cells) and load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Mode: Add increasing concentrations of each enantiomer to the cells and measure the change in fluorescence using a plate reader (e.g., FLIPR). The concentration that produces 50% of the maximal response is the EC50.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of each enantiomer. Then, stimulate the cells with a known 5-HT2A agonist (like serotonin) at its EC80 concentration. A potent antagonist will shift the agonist's dose-response curve to the right. The concentration that inhibits 50% of the agonist-induced response is the IC50.
-
Data Analysis: Plot the response against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
Caption: Stereospecific interaction and downstream signaling.
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data for (R)- and (S)-1-Ethyl-3-methyl-piperazine, illustrating a scenario where the (R)-enantiomer is a potent antagonist and the (S)-enantiomer is significantly less active.
Table 1: Receptor Binding Affinity at Human 5-HT2A
| Compound | Ki (nM) | Eudismic Ratio |
| (R)-1-Ethyl-3-methyl-piperazine | 5.2 ± 0.7 | 115 |
| (S)-1-Ethyl-3-methyl-piperazine | 600 ± 45 |
The eudismic ratio is the ratio of the affinity of the more potent enantiomer (eutomer) to that of the less potent one (distomer).
Table 2: Functional Activity at Human 5-HT2A
| Compound | Assay Mode | IC50 (nM) | Emax |
| (R)-1-Ethyl-3-methyl-piperazine | Antagonist | 15.8 ± 2.1 | 100% Inhibition |
| (S)-1-Ethyl-3-methyl-piperazine | Antagonist | > 10,000 | Not Determined |
| (R)-1-Ethyl-3-methyl-piperazine | Agonist | No activity | 0% |
| (S)-1-Ethyl-3-methyl-piperazine | Agonist | No activity | 0% |
Interpretation: The hypothetical data clearly demonstrate stereospecific activity. The (R)-enantiomer exhibits high affinity and potent functional antagonism at the 5-HT2A receptor. In contrast, the (S)-enantiomer has over 100-fold lower affinity and negligible functional activity at testable concentrations. This profile suggests that the (R)-enantiomer is the eutomer and should be prioritized for further development.
In Vivo Evaluation
Based on the promising in vitro profile of the (R)-enantiomer, the next logical step is to assess its activity in a relevant animal model.
Rationale: In vivo studies are essential to understand a compound's pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and its efficacy in a complex biological system. For a 5-HT2A antagonist, a relevant behavioral model is the Head-Twitch Response (HTR) induced by a 5-HT2A agonist like DOI (2,5-dimethoxy-4-iodoamphetamine) in rodents.
Experimental Protocol: DOI-Induced Head-Twitch Response
-
Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Compound Administration: Administer the (R)-enantiomer or vehicle via a relevant route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
Pre-treatment Time: Allow a set time for the compound to be absorbed and distributed to the brain (e.g., 30 minutes).
-
Agonist Challenge: Administer a fixed dose of DOI to induce the head-twitch behavior.
-
Behavioral Observation: Immediately after the DOI challenge, place the mice in individual observation chambers and count the number of head twitches over a defined period (e.g., 20 minutes).
-
Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group. A significant reduction in head twitches indicates 5-HT2A receptor antagonism in vivo. Calculate the ID50 (the dose required to inhibit the response by 50%).
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the stereospecific pharmacology of a novel chiral piperazine derivative, using (R)- and (S)-1-Ethyl-3-methyl-piperazine as a working example. Our hypothetical data illustrate a common scenario where one enantiomer, the eutomer ((R)-isomer), is responsible for the desired pharmacological activity, while the other, the distomer ((S)-isomer), is significantly less potent.
Key Takeaways:
-
Stereochemical purity is paramount: The foundation of any stereospecific investigation is the availability of enantiomerically pure compounds.
-
A multi-assay approach is necessary: Combining binding and functional assays provides a comprehensive in vitro profile of affinity, potency, and efficacy.
-
The Eudismic Ratio quantifies stereoselectivity: This value is a critical parameter in assessing the degree of stereospecificity.
-
In vivo validation is the final arbiter: Confirmation of activity in a relevant animal model is essential for progressing a compound in drug discovery.
The logical next step in development would be to advance the eutomer, (R)-1-Ethyl-3-methyl-piperazine, into further preclinical studies, including full pharmacokinetic profiling, off-target liability screening, and toxicological evaluation. The distomer may also need to be evaluated for any unique pharmacology or toxicity before being definitively discarded. This rigorous, stepwise evaluation ensures that development efforts are focused on the molecular entity with the optimal therapeutic potential.
References
-
Chiral drugs. Wikipedia. Available at: [Link]
-
McConnell, O. J., et al. (2020). The practice of medicinal chemistry. Elsevier. Available at: [Link]
-
Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
Structure-activity relationship (SAR) studies of 1-alkyl-3-methylpiperazines
Executive Summary: The "Magic Methyl" Effect
In medicinal chemistry, the transition from a standard piperazine to a 1-alkyl-3-methylpiperazine scaffold represents a critical optimization strategy.[1] While the piperazine ring is a privileged structure found in blockbuster drugs (e.g., Olanzapine, Imatinib), it often suffers from rapid metabolic degradation and promiscuous binding.
The introduction of a methyl group at the C3 position is not merely cosmetic; it is a high-impact modification that introduces chirality and conformational restriction . This guide analyzes how 1-alkyl-3-methylpiperazines outperform their unsubstituted counterparts in Central Nervous System (CNS) applications, specifically targeting Dopamine Transporters (DAT) and Sigma receptors.
Key Advantages of the 3-Methyl Scaffold:
-
Chiral Selectivity: The (S)- or (R)-methyl group can discriminate between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).
-
Metabolic Blockade: Steric hindrance at C3 protects the adjacent N4 nitrogen from rapid oxidative dealkylation.[1]
-
Lipophilicity Tuning: Fine-tunes LogP for optimal Blood-Brain Barrier (BBB) penetration.
Comparative SAR Analysis
This section objectively compares the 1-alkyl-3-methylpiperazine scaffold against standard alternatives. Data is synthesized from recent studies on DAT inhibitors and Sigma receptor ligands.
Scaffold Performance Matrix[1]
| Feature | Unsubstituted Piperazine | 1-Alkyl-3-Methylpiperazine | Homopiperazine |
| Conformational Flexibility | High (Chair flip rapid) | Restricted (Methyl prefers equatorial) | Very High (Floppy) |
| Chirality | Achiral | Chiral (C3) | Achiral |
| Metabolic Stability (t½) | Low (Rapid N-dealkylation) | High (Steric shield) | Moderate |
| Receptor Selectivity | Low (Promiscuous) | High (Stereospecific fit) | Moderate |
| Synthetic Complexity | Low | Moderate (Requires chiral pool) | Moderate |
Quantitative SAR Data: DAT Inhibition
The following data highlights the trade-off between affinity and stability when modifying the piperazine core. The 3-methyl group (Compound 3b analogue) often sacrifices slight affinity for massive gains in metabolic stability compared to high-affinity unsubstituted variants.
Data Context: Inhibition of Dopamine Transporter (DAT) in rat liver microsomes.[2][3]
| Compound Class | R1 (N-Alkyl) | R3 (C-Subst) | DAT | Metabolic | Outcome |
| Standard Piperazine | 4-Fluorobenzyl | H | 2.60 | < 5 | Fail: Rapid clearance |
| 3-Methyl Variant | 4-Fluorobenzyl | Methyl (S) | 230 | 60 | Pass: Drug-like profile |
| Bulky Variant | 4-Fluorobenzyl | Phenyl | > 1000 | > 120 | Fail: Loss of potency |
Interpretation: The "naked" piperazine binds tightly (
2.6 nM) but is metabolically useless (min). Introducing the 3-methyl group reduces affinity ( 230 nM) due to steric clash but extends half-life to 60 minutes, making it a viable in vivo candidate.
Mechanistic SAR Logic
Understanding why the 3-methyl group works is essential for rational design.[1]
The Conformational Lock
In 1-alkyl-3-methylpiperazines, the methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This locks the ring into a specific chair conformation, pre-organizing the N1 and N4 lone pairs for receptor binding.
SAR Decision Tree
Use the following logic flow to determine when to deploy this scaffold.
Figure 1: Decision logic for transitioning from standard piperazines to 3-methyl derivatives to solve stability or selectivity issues.
Experimental Protocols
Reliable data requires rigorous synthesis and assay protocols.[1] The following methodologies ensure regioselectivity and accurate affinity measurement.
Regioselective Synthesis of 1-Alkyl-3-Methylpiperazines
Direct alkylation of 2-methylpiperazine often yields a mixture of N1 and N4 isomers. The Boc-protection strategy is the gold standard for purity.
Workflow:
-
Protection: Start with (S)-2-methylpiperazine.[1] React with
(0.9 eq) to selectively protect the less hindered N4. -
Alkylation: React the N1-amine with the desired alkyl halide (R-X) using
in DMF. -
Deprotection: Remove Boc group with TFA/DCM.
Figure 2: Regioselective synthetic route preventing N1/N4 isomer mixtures.
Radioligand Binding Assay (Sigma-1 Receptor)
To validate the SAR, binding affinity (
Protocol:
-
Membrane Prep: Homogenize rat liver or guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4).[1] Centrifuge at 20,000 x g.
-
Incubation:
-
Total Binding: 200 µL Membrane + 50 µL
(2 nM). -
Non-Specific: Add 10 µM Haloperidol.
-
Test: Add 1-alkyl-3-methylpiperazine derivative (
to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[4]
References
-
Metabolic Stability & DAT Inhibition: Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry.
-
Sigma Receptor Binding Protocols: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
-
Synthesis & Regioselectivity: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines. California Institute of Technology / Stoltz Group.
-
General Piperazine Pharmacology: Piperazine – A Biologically Active Scaffold. ResearchGate Review.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal Strategic Framework for Structural Confirmation of 1-Ethyl-3-methyl-piperazine · 2HCl
The following guide details an orthogonal analytical framework for confirming the structure of 1-Ethyl-3-methyl-piperazine dihydrochloride . This document is designed for researchers requiring rigorous structural validation beyond simple identity checks.
Executive Summary: The Structural Challenge
The confirmation of 1-Ethyl-3-methyl-piperazine dihydrochloride (EMP·2HCl) presents a specific set of analytical challenges. Unlike simple linear molecules, the piperazine ring introduces possibilities for regioisomerism (1,2- vs 1,3- vs 1,4-substitution) and stereoisomerism (chirality at the C3 position). Furthermore, the dihydrochloride salt form requires validation of the stoichiometric ratio (base:acid) to ensure the material is not a monohydrochloride or mixed salt.
A single method is insufficient for GMP-level release or rigorous R&D standards. This guide proposes a "Triangulation Protocol" using three orthogonal physical principles:
-
Magnetic Resonance (NMR): Defines connectivity and relative regiochemistry.
-
Mass Spectrometry (MS): Confirms molecular formula and fragmentation fingerprint.
-
Physicochemical Analysis (EA/IC): Validates the salt stoichiometry and bulk purity.
Primary Method: Nuclear Magnetic Resonance (NMR)
Objective: Establish the carbon-nitrogen framework and rule out regioisomers.
The Regioisomer Problem
The primary risk is distinguishing the target 1-Ethyl-3-methyl isomer from:
-
1-Ethyl-4-methyl-piperazine (Symmetric, simplified spectra).
-
1-Ethyl-2-methyl-piperazine (Sterically crowded, distinct coupling).
Protocol A: Multi-Nuclear NMR Workflow
Solvent: D₂O (preferred for salts) or DMSO-d₆ (if solubility permits). Note that D₂O exchanges amine protons (NH), simplifying the spectrum but removing NH coupling data.
1. ¹H NMR (Proton)[1]
-
Methyl Group (C3-Me): Expect a doublet at ~1.0–1.3 ppm. If this appears as a singlet, suspect the 1,4-isomer (symmetry) or 2,2-dimethyl variants.
-
Ethyl Group (N1-Et): Characteristic triplet (CH₃) and quartet (CH₂) pattern.
-
Ring Protons: In the dihydrochloride salt, the ring protons will be significantly deshielded (3.0–4.0 ppm range) due to the positive charge on the nitrogens.
-
Critical Observation: The 1,3-substitution pattern creates asymmetry. You should observe complex multiplets for the ring protons, not the clean AA'BB' system seen in 1,4-disubstituted piperazines.
-
2. ¹³C NMR (Carbon)
-
Signal Count: You must observe exactly 7 distinct carbon signals .
-
Differentiation: 1-Ethyl-4-methyl-piperazine would show only 5 signals due to symmetry (C2/C6 and C3/C5 equivalence).
3. 2D NMR (The "Orthogonal" Check)
-
COSY (Correlation Spectroscopy): Maps the spin system.
-
Confirm coupling between the C3-Methyl doublet and the C3-Methine proton.
-
Trace the ring CH₂-CH₂ connectivity (C5-C6).
-
-
NOESY (Nuclear Overhauser Effect): The definitive regioisomer test.
-
Irradiate the Ethyl CH₂ protons.
-
Target: Look for spatial correlations (NOE) to the protons at C2 and C6 .
-
Logic: In the 1,3-isomer, the ethyl group is at N1. It should show NOE to C2 and C6. In a 1,2-isomer, the steric crowding would alter this, and you would see strong NOE between the Ethyl and the C2-Methyl group.
-
Secondary Method: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula and analyze fragmentation to support the structure.
Protocol B: LC-MS/MS Analysis
Instrument: Q-TOF or Orbitrap (ESI Positive Mode).
-
Exact Mass Confirmation:
-
Target Formula (Free Base): C₇H₁₆N₂
-
Calculated [M+H]⁺: 129.1386 m/z
-
Acceptance Criteria: Mass error < 5 ppm.
-
-
Fragmentation Pattern (MS/MS):
-
Apply Collision Induced Dissociation (CID).
-
Key Fragment: Loss of the ethyl group (M - 29).
-
Ring Cleavage: Piperazines often undergo Retro-Diels-Alder (RDA) type fragmentation or ring opening. Look for fragments corresponding to C₄H₉N⁺ (loss of C₂H₄N fragments).
-
Tertiary Method: Salt Stoichiometry & Purity
Objective: Prove the compound is a dihydrochloride (2HCl) and not a monohydrochloride or free base.
Protocol C: Chloride Determination
Since NMR shifts are pH-dependent, they imply salt formation but do not quantify it.
-
Ion Chromatography (IC):
-
Column: Anion exchange (e.g., Dionex IonPac AS11).
-
Mobile Phase: KOH gradient.
-
Standard: NIST-traceable Chloride standard.
-
Calculation: Theoretical Chloride content for C₇H₁₆N₂·2HCl (MW ≈ 201.14):
-
Pass Criteria: ± 0.5% absolute deviation (34.75% – 35.75%).
-
-
Elemental Analysis (CHN):
-
Combustion analysis should match the theoretical ratios for C (41.80%), H (9.02%), and N (13.93%).
-
Note: Significant deviation in Carbon often indicates trapped solvent or hydration (common in hygroscopic salts).
-
Comparative Analysis of Methods
| Feature | NMR (1H/13C/2D) | HRMS (ESI) | Ion Chromatography |
| Primary Output | Connectivity & Regiochemistry | Exact Mass & Formula | Salt Stoichiometry |
| Regioisomer Specificity | High (Definitive) | Low (Isomers have same mass) | None |
| Sample Requirement | ~10 mg | < 1 µg | ~5 mg |
| Blind Spot | Cannot quantify Cl⁻ counter-ion | Cannot distinguish 1,3 vs 1,4 isomers easily | Blind to organic structure |
| Role in Protocol | Qualitative Anchor | Identity Confirmation | Quantitative Validation |
Visualization: The Validation Workflow
The following diagram illustrates the logical decision tree for confirming the structure.
Caption: Logical workflow for the orthogonal confirmation of 1-Ethyl-3-methyl-piperazine 2HCl, filtering out mass errors, regioisomers, and incorrect salt forms.
Experimental Protocol Details
Protocol 1: Sample Preparation for NMR
-
Weigh approximately 10–15 mg of the dihydrochloride salt.
-
Dissolve in 0.6 mL of D₂O (Deuterium Oxide, 99.9% D).
-
Note: Do not use CDCl₃ as the salt is insoluble. If D₂O is unavailable, DMSO-d₆ is an acceptable alternative but may show broadened NH peaks.
-
-
Transfer to a clean 5mm NMR tube.
-
Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.
-
Critical Check: Verify the integration of the ethyl CH₂ (2H) vs. the methyl doublet (3H). The ratio must be 2:3.
Protocol 2: Chloride Titration (Alternative to IC)
If Ion Chromatography is unavailable, use Argentometric Titration.
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL of 5% Potassium Chromate indicator.
-
Titrate with 0.1 N Silver Nitrate (AgNO₃) until a persistent reddish-brown precipitate forms.
-
Calculate %Cl:
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY/COSY interpretation).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for mass spectral fragmentation of amines).
-
European Pharmacopoeia (Ph. Eur.) . 2.5.[2][5]12. Water: Semi-micro determination (Karl Fischer) and 2.2.38. Conductivity. (Guidelines for salt and moisture analysis).
-
PubChem Compound Summary . 1-Ethyl-3-methylpiperazine. National Center for Biotechnology Information. (Source for basic physicochemical properties).[2][5][6][7]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. 1-Ethyl-3-methylpiperidine | C8H17N | CID 102760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 428871-71-0|1-Ethyl-3-methylpiperazine|BLD Pharm [bldpharm.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
